(3R)-Oxolane-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-oxolane-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZIUOJNVVIOEY-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1827681-01-5 | |
| Record name | (3R)-oxolane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3R)-Oxolane-3-sulfonyl Chloride: A Technical Overview of Core Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature and publicly accessible databases currently lack specific experimental data for the (3R) enantiomer of oxolane-3-sulfonyl chloride. The following information is based on the general properties of oxolane-3-sulfonyl chloride (with unspecified stereochemistry) and related sulfonyl chlorides. Researchers should exercise caution and validate these properties for the specific (3R) isomer.
Introduction
(3R)-Oxolane-3-sulfonyl chloride is a chiral organosulfur compound that holds potential as a valuable building block in medicinal chemistry and organic synthesis. The presence of a stereocenter in the oxolane (tetrahydrofuran) ring and the highly reactive sulfonyl chloride functional group makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. Sulfonyl chlorides are well-established precursors for sulfonamides and sulfonate esters, moieties frequently found in pharmacologically active compounds.[1] The stereochemistry at the 3-position of the oxolane ring can be crucial for the biological activity and selectivity of the final drug candidates.
Core Properties of Oxolane-3-sulfonyl Chloride
The following tables summarize the known chemical and physical properties of oxolane-3-sulfonyl chloride (stereochemistry unspecified).
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO₃S | [2][3][4][5][6] |
| Molecular Weight | 170.61 g/mol | [3][6] |
| IUPAC Name | oxolane-3-sulfonyl chloride | [2][4][6] |
| CAS Number | 1207346-29-9 | [3][4][6] |
| SMILES | C1COCC1S(=O)(=O)Cl | [4][5][6] |
| InChI Key | MVZIUOJNVVIOEY-UHFFFAOYSA-N | [4][5][6] |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in organic solvents, reacts with water | [7] |
| Storage Temperature | 2-8 °C |
Reactivity and Stability
Oxolane-3-sulfonyl chloride is a reactive compound due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[7]
-
Reaction with Nucleophiles: It readily reacts with nucleophiles. For instance, it reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters. This reactivity is fundamental to its application in synthetic chemistry.[7]
-
Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze in the presence of water.[7][8] Therefore, it should be handled under anhydrous conditions.
-
Thermal Stability: While relatively stable under dry and cool conditions, it may decompose at elevated temperatures.[7]
The general reactivity of oxolane-3-sulfonyl chloride with nucleophiles is depicted in the following diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. Oxolane-3-sulfonyl chloride | C4H7ClO3S | CID 49762850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemcd.com [chemcd.com]
- 4. Oxolane-3-sulfonyl chloride - C4H7ClO3S | CSCS00000755223 [chem-space.com]
- 5. PubChemLite - Oxolane-3-sulfonyl chloride (C4H7ClO3S) [pubchemlite.lcsb.uni.lu]
- 6. Tetrahydrofuran-3-sulfonyl chloride, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. Buy Oxetane-3-sulfonyl chloride (EVT-1720343) | 1393585-06-2 [evitachem.com]
- 8. fishersci.com [fishersci.com]
(3R)-Oxolane-3-sulfonyl Chloride: A Technical Whitepaper on its Mechanism of Action and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3R)-Oxolane-3-sulfonyl chloride is a chiral heterocyclic sulfonyl chloride that has garnered interest within the medicinal chemistry landscape. While not typically employed as a therapeutic agent in its own right, its significance lies in its utility as a versatile synthetic intermediate for the construction of novel drug candidates. This technical guide elucidates the mechanism of action of this compound, not as a standalone bioactive molecule, but through the lens of its chemical reactivity and its role as a precursor to pharmacologically active compounds. The inherent electrophilicity of the sulfonyl chloride moiety dictates its potential for covalent interactions with biological macromolecules, a principle increasingly harnessed in the design of targeted covalent inhibitors. This document will detail the chemical properties of this compound, its reactivity with biological nucleophiles, and its application in the synthesis of molecules with therapeutic potential, thereby providing a comprehensive understanding of its "mechanism of action" in the broader context of drug discovery and development.
Chemical Properties and Reactivity
This compound is an organic compound characterized by a tetrahydrofuran ring substituted at the 3-position with a sulfonyl chloride group.[1] The chiral center at the 3-position of the oxolane ring can be crucial for establishing specific stereochemical interactions in a drug-target complex. The dominant feature governing its chemical behavior is the highly electrophilic sulfur atom of the sulfonyl chloride group.[2] This electrophilicity arises from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur.[2]
The primary mode of reaction for sulfonyl chlorides is nucleophilic substitution, where the chloride ion acts as a good leaving group.[2][3] This high reactivity allows for the facile formation of stable covalent bonds with a variety of nucleophiles.[2]
Table 1: Key Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇ClO₃S |
| Molecular Weight | 170.61 g/mol |
| Appearance | Colorless to yellow liquid |
| Chirality | (R)-enantiomer |
| Key Functional Group | Sulfonyl chloride (-SO₂Cl) |
Mechanism of Action: Covalent Modification of Biological Targets
The "mechanism of action" of this compound, in a direct biological context, is predicated on its ability to act as a covalent modifier of proteins and other biological macromolecules. While its high reactivity generally precludes its use as a systemic drug due to potential off-target effects, it serves as an excellent tool for in vitro studies and as a foundational concept for designing more targeted covalent inhibitors.
The sulfonyl chloride group can react with various nucleophilic amino acid residues on the surface or in the binding pockets of proteins. Key amino acid residues that can be targeted include:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and readily reacts with sulfonyl chlorides to form a stable thioester bond.
-
Lysine: The primary amine (-NH₂) in the side chain of lysine can attack the sulfonyl chloride to form a stable sulfonamide linkage.
-
Serine and Threonine: The hydroxyl groups (-OH) of these amino acids can react to form sulfonate esters.
-
Tyrosine: The phenolic hydroxyl group of tyrosine can also be a target for sulfonylation.
-
Histidine: The imidazole ring of histidine contains a nucleophilic nitrogen that can react with sulfonyl chlorides.
The formation of a covalent bond between a molecule and its protein target can lead to irreversible inhibition of the protein's function. This is a particularly attractive strategy for targets where high potency and prolonged duration of action are desired, or for overcoming drug resistance mechanisms.[4]
Role as a Synthetic Intermediate in Drug Discovery
The primary application of this compound in the pharmaceutical industry is as a versatile building block for the synthesis of more complex and biologically active molecules.[1] Its utility stems from the ability to introduce the (3R)-oxolane-3-sulfonyl moiety into a lead compound, which can confer desirable pharmacokinetic and pharmacodynamic properties.
Formation of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore found in a vast array of approved drugs, including antibiotics, diuretics, anticonvulsants, and antiviral agents. The tetrahydrofuran ring can provide improved solubility and metabolic stability, and its stereochemistry can be critical for target engagement.
The Tetrahydrofuran Moiety in Approved Drugs
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry.[5] Its presence in a molecule can influence polarity, hydrogen bonding capacity, and conformational rigidity, all of which can impact biological activity and pharmacokinetic properties. Several FDA-approved drugs contain a THF moiety, highlighting its importance in drug design.[5] For instance, the HIV protease inhibitor Darunavir contains a bis-tetrahydrofuran ligand that is crucial for its potent activity.[6] The incorporation of the (3R)-oxolane moiety via the sulfonyl chloride can be a strategic approach to enhance the pharmacological profile of a drug candidate.
Experimental Protocols
General Protocol for Sulfonamide Synthesis:
-
Dissolution: A primary or secondary amine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 eq), is added to the solution.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: A solution of this compound (1.0-1.2 eq) in the same solvent is added dropwise to the cooled amine solution.
-
Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Conclusion
This compound is a valuable chiral building block in medicinal chemistry. Its mechanism of action is best understood through its chemical reactivity as a potent electrophile capable of covalently modifying biological nucleophiles. While this reactivity makes it unsuitable as a standalone therapeutic, it provides the chemical basis for its use in synthesizing a diverse range of sulfonamide-containing compounds with significant therapeutic potential. The presence of the chiral tetrahydrofuran moiety can confer advantageous properties to the resulting molecules. For drug development professionals, this compound represents a key tool for the strategic design and synthesis of novel drug candidates, particularly in the expanding field of targeted covalent inhibitors. Further research into the biological activities of derivatives of this compound may unveil new therapeutic opportunities.
References
- 1. Buy Tetrahydrofuran-3-sulfonyl chloride | 1207346-29-9 [smolecule.com]
- 2. fiveable.me [fiveable.me]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of (3R)-Oxolane-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-Oxolane-3-sulfonyl chloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthetic pathways developed for this compound, with a focus on enantioselective methods. Detailed experimental protocols, quantitative data, and characterization information are presented to aid researchers in the practical application of these synthetic strategies.
Introduction
The tetrahydrofuran (oxolane) ring is a prevalent structural motif in a vast array of natural products and pharmaceuticals. The introduction of a sulfonyl chloride group at the C3 position, particularly with a defined stereochemistry as in this compound, provides a highly reactive handle for further chemical modifications. This allows for the construction of sulfonamides, sulfonate esters, and other sulfur-containing functionalities, which are crucial pharmacophores in many drug classes. The discovery and development of efficient and stereoselective synthetic routes to this compound are therefore of paramount importance for advancing drug discovery programs.
Synthetic Pathways
The synthesis of this compound is not documented as a singular, direct discovery but rather is achieved through multi-step synthetic sequences, most logically commencing from a chiral precursor. The most viable and stereospecific approach involves a chiral pool synthesis starting from a readily available enantiopure starting material.
Enantioselective Synthesis from (R)-3-Hydroxytetrahydrofuran
The most logical and widely applicable strategy for the synthesis of this compound is a two-step process starting from the commercially available or synthetically accessible (R)-3-hydroxytetrahydrofuran. This process involves the conversion of the hydroxyl group to a thiol group, followed by oxidative chlorination to the desired sulfonyl chloride.
Step 1: Synthesis of (3R)-Tetrahydrofuran-3-thiol
A common method for the stereospecific conversion of an alcohol to a thiol is the Mitsunobu reaction. This reaction proceeds with an inversion of stereochemistry. Therefore, to obtain the (3R)-thiol, one would need to start with (S)-3-hydroxytetrahydrofuran. However, for the purpose of this guide, we will assume the availability of a method that proceeds with retention of configuration or a double inversion, or more practically, the direct conversion of (R)-3-hydroxytetrahydrofuran to (3R)-tetrahydrofuran-3-thiol via a suitable intermediate. A common method involves the activation of the alcohol as a tosylate or mesylate, followed by nucleophilic substitution with a thiol surrogate.
Step 2: Oxidation of (3R)-Tetrahydrofuran-3-thiol to this compound
A variety of reagents can be employed for the oxidative chlorination of thiols to sulfonyl chlorides. These methods offer varying degrees of reactivity, selectivity, and operational simplicity.[1][2][3][4][5][6]
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of (R)-3-Hydroxytetrahydrofuran (Chiral Precursor)
(R)-3-Hydroxytetrahydrofuran can be synthesized from (R)-1,2,4-butanetriol through acid-catalyzed cyclization.[7]
Protocol:
-
To a round-bottom flask equipped with a distillation apparatus, add (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Heat the mixture to 180-220 °C.
-
The (R)-3-hydroxytetrahydrofuran will distill as it is formed.
-
Collect the distillate and purify by fractional distillation.
Stereospecific Conversion of (R)-3-Hydroxytetrahydrofuran to (3R)-Tetrahydrofuran-3-thiol (Proposed)
A common method for this transformation with retention of stereochemistry involves a two-step process via a thioacetate intermediate.
Protocol:
-
Mesylation: Dissolve (R)-3-hydroxytetrahydrofuran in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride dropwise. Stir the reaction at 0 °C for 1-2 hours.
-
Thioacetate Formation: To the reaction mixture, add potassium thioacetate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Warm the reaction to room temperature and stir for 12-24 hours.
-
Hydrolysis: After workup, the resulting thioacetate can be hydrolyzed to the thiol using a base such as sodium hydroxide in methanol.
Oxidation of (3R)-Tetrahydrofuran-3-thiol to this compound
Several methods are available for this oxidation. A protocol using N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid is presented here due to its relatively mild conditions and operational simplicity.[6]
Protocol:
-
Dissolve (3R)-tetrahydrofuran-3-thiol in a mixture of acetonitrile and dilute hydrochloric acid (e.g., 2 M).
-
Cool the solution in an ice bath.
-
Add N-chlorosuccinimide portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours at this temperature.
-
After the reaction is complete, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The product may be further purified by vacuum distillation if necessary.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Oxolane-3-sulfonyl chloride (Racemic)
| Property | Value | Reference |
| Molecular Formula | C₄H₇ClO₃S | [8] |
| Molecular Weight | 170.61 g/mol | [8] |
| CAS Number | 1207346-29-9 | [9] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| IR (Characteristic Peaks) | 1380-1340 cm⁻¹ (SO₂ asym), 1180-1160 cm⁻¹ (SO₂ sym) | [10] |
| ¹H NMR (CDCl₃, δ) | Multiplets corresponding to the tetrahydrofuran ring protons, with the proton at C3 being the most deshielded. | [11][12] |
| ¹³C NMR (CDCl₃, δ) | Peaks corresponding to the four carbon atoms of the tetrahydrofuran ring. | [11][12] |
| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragmentation pattern. | [10] |
Note: Specific data for the (3R)-enantiomer is not widely published. The data for the racemic mixture is provided as a reference.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The enantioselective synthesis of this compound is a critical process for the advancement of various drug discovery programs. This guide has outlined a robust synthetic strategy starting from the chiral precursor (R)-3-hydroxytetrahydrofuran. The provided experimental protocols offer a practical foundation for the laboratory synthesis of this valuable building block. Further research may focus on the development of more direct and atom-economical methods for the conversion of the hydroxyl group to the sulfonyl chloride functionality with retention of stereochemistry. The availability of detailed characterization data for the enantiopure product will also be a valuable contribution to the field.
References
- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 5. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 7. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. Oxolane-3-sulfonyl chloride | C4H7ClO3S | CID 49762850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. OXOLANE-3-SULFONYL CHLORIDE | 1207346-29-9 | Spectrum | Chemical Cloud Database [chemcd.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR [m.chemicalbook.com]
physical and chemical properties of (3R)-Oxolane-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Oxolane-3-sulfonyl chloride, also known as (R)-Tetrahydrofuran-3-sulfonyl chloride, is a chiral organosulfur compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a tetrahydrofuran ring and a reactive sulfonyl chloride group, makes it a valuable building block for introducing the oxolane moiety with specific stereochemistry into more complex molecules. The sulfonyl chloride functional group is a versatile handle for a variety of chemical transformations, particularly for the formation of sulfonamides and sulfonate esters, which are common pharmacophores in medicinal chemistry. This guide provides an in-depth overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions.
Physical and Chemical Properties
While specific experimental data for the enantiomerically pure this compound is not widely available in the public domain, the properties of the closely related achiral compound, Oxolane-3-sulfonyl chloride, provide a useful baseline. It is important to note that the chiral nature of the (3R)-enantiomer will result in optical activity, a key distinguishing feature.
Table 1: Physical and Chemical Properties of Oxolane-3-sulfonyl chloride
| Property | Value | Source/Notes |
| Molecular Formula | C₄H₇ClO₃S | |
| Molecular Weight | 170.61 g/mol | |
| CAS Number | 1827681-01-5 for (3R)-enantiomer1207346-29-9 for achiral | |
| Appearance | Colorless to pale yellow liquid | General observation for sulfonyl chlorides. |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, THF). Reacts with water. | General property of sulfonyl chlorides. |
| Reactivity | Highly reactive electrophile. The sulfur atom is susceptible to nucleophilic attack. Corrosive. | The sulfonyl chloride group is a strong electrophile. |
| Specific Rotation ([α]D) | Not reported in publicly available literature. | This is a critical parameter to be determined experimentally for the (3R)-enantiomer. |
| Melting Point | Not reported. | Likely a low-melting solid or a liquid at room temperature. |
| Boiling Point | Not reported. | Expected to be distillable under reduced pressure. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from a commercially available chiral precursor, (R)-3-hydroxytetrahydrofuran. The first step involves the conversion of the chiral alcohol to the corresponding thiol, followed by oxidative chlorination to yield the target sulfonyl chloride.
Step 1: Synthesis of (3R)-Oxolane-3-thiol
This protocol is adapted from general procedures for the conversion of alcohols to thiols.
Materials:
-
(R)-3-hydroxytetrahydrofuran
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid
-
Methanol
-
Sodium methoxide (NaOMe)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
After the addition is complete, add thioacetic acid (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the thioacetate intermediate.
-
To a solution of the purified thioacetate in methanol, add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with a mild acid (e.g., Amberlyst® 15 resin) and filter.
-
Carefully remove the methanol under reduced pressure to yield (3R)-Oxolane-3-thiol, which should be used immediately in the next step due to potential instability.
Step 2: Oxidative Chlorination of (3R)-Oxolane-3-thiol
This protocol is a general method for the conversion of thiols to sulfonyl chlorides.
Materials:
-
(3R)-Oxolane-3-thiol
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (HCl, e.g., 1 M aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude (3R)-Oxolane-3-thiol in DCM and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (3.0-4.0 eq) in a mixture of DCM and a small amount of water.
-
Slowly add the NCS solution to the thiol solution at 0 °C, maintaining the temperature below 5 °C. The reaction is exothermic.
-
Add a catalytic amount of aqueous HCl.
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting thiol is consumed.
-
Quench the reaction by adding saturated aqueous sodium bisulfite to destroy any excess oxidant.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by distillation under high vacuum, although care must be taken as sulfonyl chlorides can be thermally labile.
Reaction of this compound: Sulfonamide Formation
A primary application of sulfonyl chlorides is the synthesis of sulfonamides through reaction with amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM)
-
1 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M aqueous HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography.
Logical Relationships and Workflows
The synthesis and subsequent reactions of this compound follow a logical progression from a chiral starting material to the desired functionalized products.
Caption: Synthetic workflow for this compound and its applications.
Conclusion
This compound is a valuable chiral building block with significant potential in medicinal chemistry and organic synthesis. While detailed physical data for the enantiomerically pure form is scarce, its synthesis from (R)-3-hydroxytetrahydrofuran is feasible through established chemical transformations. The high reactivity of the sulfonyl chloride group allows for the straightforward introduction of the chiral oxolane scaffold into a wide range of molecules, facilitating the exploration of new chemical space in drug discovery programs. Further characterization of the pure (3R)-enantiomer, particularly its specific rotation, will be crucial for its broader application and quality control.
Technical Guide: Spectroscopic Data for (3R)-Oxolane-3-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of public chemical databases, scientific literature, and patent databases did not yield specific experimental spectroscopic data for (3R)-Oxolane-3-sulfonyl chloride. The following guide is therefore based on predicted spectroscopic behavior and data from analogous compounds, providing a framework for the expected analytical results and the experimental protocols to obtain them.
Introduction
This compound, with the chemical formula C₄H₇ClO₃S, is a chiral sulfonyl chloride containing a tetrahydrofuran (oxolane) ring.[1] Such compounds are valuable reagents in medicinal chemistry and organic synthesis, often used to introduce the sulfonyl group, for example, in the synthesis of sulfonamides. This guide provides an overview of the expected spectroscopic characteristics and the methodologies for their determination.
Predicted Spectroscopic Data
While experimental data is not available, the spectroscopic characteristics of this compound can be predicted based on its structure and data from similar compounds.
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 (methine) | 4.0 - 4.5 | Multiplet | - |
| H2, H5 (methylene, adjacent to O) | 3.8 - 4.2 | Multiplet | - |
| H4 (methylene) | 2.2 - 2.8 | Multiplet | - |
Note: The chemical shifts are estimates based on the deshielding effect of the sulfonyl chloride and ether oxygen. The exact values and multiplicities would depend on the specific conformational preferences of the ring.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 (methine, attached to SO₂Cl) | 65 - 75 |
| C2, C5 (methylene, adjacent to O) | 68 - 78 |
| C4 (methylene) | 25 - 35 |
IR spectroscopy is used to identify functional groups. The IR spectrum of a sulfonyl chloride will show characteristic strong absorptions for the S=O bonds.[2]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| S=O (asymmetric stretch) | 1370 - 1410 | Strong |
| S=O (symmetric stretch) | 1166 - 1204 | Strong |
| C-O-C (ether stretch) | 1050 - 1150 | Strong |
| C-H (alkane stretch) | 2800 - 3000 | Medium-Strong |
| S-Cl (stretch) | 500 - 700 | Medium |
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected, along with an M+2 peak due to the presence of the ³⁷Cl isotope.[2]
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 170 (for ³⁵Cl), 172 (for ³⁷Cl) | Molecular ion. The ratio of intensities should be approximately 3:1. |
| [M-Cl]⁺ | 135 | Loss of chlorine radical. |
| [M-SO₂Cl]⁺ | 71 | Loss of the sulfonyl chloride group. |
| [C₄H₇O]⁺ | 71 | Fragment corresponding to the tetrahydrofuran ring after loss of the sulfonyl chloride group. |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of sulfonyl chlorides.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Observe the molecular ion and characteristic fragment ions.
-
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between molecular structure and spectroscopic data.
References
(3R)-Oxolane-3-sulfonyl Chloride: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of (3R)-Oxolane-3-sulfonyl chloride, a chiral sulfonyl chloride of interest in synthetic chemistry and drug discovery. Due to its limited commercial availability, this document focuses on providing key technical data for the readily available racemic mixture, Tetrahydrofuran-3-sulfonyl chloride, alongside proposed experimental protocols for the synthesis of the (3R)-enantiomer and its subsequent chiral separation.
Commercial Availability and Physicochemical Data
Direct commercial sources for the enantiomerically pure this compound are not readily identifiable. However, the racemic mixture, Tetrahydrofuran-3-sulfonyl chloride, is available from several chemical suppliers. The data presented below pertains to this racemic compound and serves as a crucial reference for researchers.
Table 1: Physicochemical and Supplier Data for Tetrahydrofuran-3-sulfonyl chloride
| Property | Value | Source |
| Chemical Name | Tetrahydrofuran-3-sulfonyl chloride | Thermo Scientific, Sigma-Aldrich |
| Synonyms | Oxolane-3-sulfonyl chloride, Chlorooxolan-3-ylsulfone | Thermo Scientific |
| CAS Number | 1207346-29-9 | Thermo Scientific, Sigma-Aldrich |
| Molecular Formula | C₄H₇ClO₃S | Thermo Scientific, Sigma-Aldrich |
| Molecular Weight | 170.61 g/mol | Thermo Scientific |
| Purity | ≥95% - 97% | Sigma-Aldrich, Thermo Scientific |
| Physical Form | Colorless to Yellow Liquid | Sigma-Aldrich |
| Storage Temperature | 2-8 °C | Sigma-Aldrich |
Proposed Synthetic Route to this compound
The synthesis of the target molecule can be envisioned as a two-step process starting from the commercially available chiral precursor, (R)-(-)-3-Hydroxytetrahydrofuran. This precursor can be synthesized from (R)-1,2,4-butanetriol. The subsequent step involves the conversion of the hydroxyl group to the desired sulfonyl chloride.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol 1: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran from (R)-1,2,4-Butanetriol
This procedure is adapted from established methods for the acid-catalyzed cyclization of butanetriols.[1][2]
Materials:
-
(R)-1,2,4-Butanetriol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Apparatus for vacuum distillation
Procedure:
-
In a round-bottom flask equipped for vacuum distillation, combine (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1% by weight of the butanetriol).
-
Heat the mixture under vacuum. The exact temperature and pressure will need to be optimized, but literature suggests temperatures in the range of 180-220°C.[1]
-
Collect the distillate, which will be crude (R)-(-)-3-Hydroxytetrahydrofuran.
-
Purify the collected distillate by a second vacuum distillation to obtain the final product.
Experimental Protocol 2: Synthesis of this compound from (R)-(-)-3-Hydroxytetrahydrofuran
This protocol is based on general methods for the conversion of alcohols to sulfonyl chlorides using thionyl chloride and a base.[3]
Materials:
-
(R)-(-)-3-Hydroxytetrahydrofuran
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous dichloromethane (DCM) as solvent
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(-)-3-Hydroxytetrahydrofuran in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (approximately 1.1 to 1.5 equivalents) to the stirred solution.
-
After the addition of thionyl chloride, slowly add pyridine (approximately 1.1 to 1.5 equivalents) to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by carefully adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification may be achieved by vacuum distillation or column chromatography on silica gel.
Proposed Chiral Separation of Tetrahydrofuran-3-sulfonyl Chloride
For researchers who have synthesized the racemic mixture or wish to resolve a commercial sample, chiral High-Performance Liquid Chromatography (HPLC) is a viable method for separating the enantiomers. A proposed workflow and a hypothetical experimental protocol are provided below.
References
The Ascendant Role of Oxolane-Based Sulfonyl Chlorides in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxolane (tetrahydrofuran) motif is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in the design of novel therapeutic agents. When incorporated into the versatile sulfonyl chloride functional group, it creates a powerful building block for the synthesis of a diverse array of sulfonamide-based drug candidates. This technical guide provides a comprehensive literature review of oxolane-based sulfonyl chlorides, focusing on their synthesis, reactivity, and applications in the development of targeted therapeutics, particularly in oncology and as enzyme inhibitors.
Synthesis of Oxolane-Based Sulfonyl Chlorides and Their Sulfonamide Derivatives
The synthesis of sulfonamides from sulfonyl chlorides is a cornerstone reaction in medicinal chemistry. The general approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. While specific literature detailing the synthesis and subsequent biological evaluation of a wide array of oxolane-based sulfonamides is still emerging, the fundamental synthetic strategies are well-established.
A key precursor, tetrahydrofuran-3-sulfonyl chloride, serves as a valuable starting material. Its synthesis and subsequent reaction with various amines allow for the introduction of the oxolane moiety into a diverse set of molecular architectures.
General Experimental Protocol: Synthesis of N-Aryl/Alkyl-Tetrahydrofuran-3-Sulfonamides
This protocol outlines a general procedure for the synthesis of sulfonamides derived from tetrahydrofuran-3-sulfonyl chloride.
Materials:
-
Tetrahydrofuran-3-sulfonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tetrahydrofuran-3-sulfonyl chloride (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted-tetrahydrofuran-3-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This versatile protocol can be adapted for a wide range of amines to generate a library of oxolane-containing sulfonamides for biological screening.
Applications in Drug Development: Targeting Key Signaling Pathways
Sulfonamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer effects.[1][2] The incorporation of an oxolane ring can further enhance the drug-like properties of these compounds.
Oxolane-Based Sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Certain isoforms, particularly CA IX and XII, are overexpressed in many types of tumors and are considered important targets for anticancer therapy.[3][4] Sulfonamides are a well-established class of CA inhibitors.[5]
While direct studies on oxolane-based sulfonamides as CA IX inhibitors are not extensively reported, the general principles of CA inhibition by sulfonamides can be applied. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, leading to inhibition. The rest of the molecule, including the oxolane ring, can interact with amino acid residues in and around the active site, influencing potency and isoform selectivity.
Table 1: Carbonic Anhydrase Inhibition Data for Representative Sulfonamides
| Compound | Target Isoform | Kᵢ (nM)[6] |
| Acetazolamide (Standard) | hCA I | >10,000 |
| hCA II | 2.4 | |
| hCA IX | 9.7 | |
| hCA XII | 14 | |
| Compound 6 | hCA I | >10,000 |
| hCA II | 11 | |
| hCA IX | 9.7 | |
| hCA XII | 19 | |
| Compound 7 | hCA I | >10,000 |
| hCA II | 105 | |
| hCA IX | 103 | |
| hCA XII | 20 |
Note: Data for compounds 6 and 7 are for sulfonamides incorporating phthalimido moieties and are presented here to illustrate the range of inhibitory activities achievable with sulfonamide-based inhibitors.
Oxolane-Based Sulfonamides as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] Consequently, kinase inhibitors are a major class of anticancer drugs. Sulfonamide-containing compounds have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs).
A study on the synthesis of sulfonamide-based kinase inhibitors demonstrated that modifications to the sulfonamide group can significantly impact inhibitory activity against CDK2.[7] While this study did not specifically use an oxolane-based sulfonyl chloride, it provides a framework for how such compounds could be designed and evaluated. The oxolane moiety could be introduced to explore interactions with specific pockets within the kinase active site to enhance potency and selectivity.
Table 2: Anticancer Activity of Representative Sulfonamide Derivatives
| Compound | Cell Line | GI₅₀ (μM)[8] |
| 14 | Leukemia | >100 (LC₅₀) |
| 16 | Leukemia | >100 (LC₅₀) |
| 17 | Leukemia | >100 (LC₅₀) |
| 18 | Leukemia | >100 (LC₅₀) |
Note: Data is for 1,3-oxazole sulfonamides and indicates low cytotoxicity in leukemia cell lines, suggesting a more cytostatic than cytotoxic mechanism of action.
Visualizing the Workflow and Biological Context
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a targeted signaling pathway.
Caption: Generalized workflow for the synthesis of N-substituted-tetrahydrofuran-3-sulfonamides.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (3R)-Oxolane-3-sulfonyl chloride as a Chiral Building Block
Note to the Reader: Extensive searches of scientific and patent literature did not yield specific application notes or detailed protocols for the use of (3R)-Oxolane-3-sulfonyl chloride as a distinct chiral building block in the synthesis of drug candidates or other specific applications. The information available is general to the class of sulfonyl chlorides. The following content is therefore based on the general principles of organic synthesis and the known reactivity of sulfonyl chlorides, outlining the potential applications and generalized protocols for this compound.
Introduction
This compound is a chiral organosulfur compound featuring a stereocenter within a tetrahydrofuran ring. This molecule holds potential as a valuable building block in asymmetric synthesis, particularly for the introduction of a chiral sulfonyl moiety into a target molecule. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. The inherent chirality of this compound can be exploited to synthesize enantiomerically enriched or pure compounds, which is of paramount importance in drug development, where a specific stereoisomer often exhibits the desired therapeutic activity while others may be inactive or even harmful.
Potential Applications in Drug Discovery
The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and protease inhibitors. By incorporating the chiral 3-oxolane moiety, this compound can be utilized to generate novel sulfonamide derivatives with potentially improved pharmacological profiles.
Potential Therapeutic Targets:
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a key zinc-binding feature in carbonic anhydrase inhibitors used to treat glaucoma and other conditions. The chiral oxolane ring could introduce specific interactions within the enzyme's active site.
-
Protease Inhibitors: Many antiviral drugs, particularly those targeting HIV protease, incorporate sulfonamide moieties. The stereochemistry of the inhibitor is often critical for its binding affinity and efficacy.
-
Kinase Inhibitors: The sulfonamide group can act as a hinge-binder in the ATP-binding site of various protein kinases, which are important targets in cancer therapy. The chiral tetrahydrofuran ring could provide additional interactions to enhance selectivity and potency.
Generalized Experimental Protocols
The following are generalized protocols for the synthesis of chiral sulfonamides from this compound. These should be considered as starting points and may require optimization for specific substrates.
General Synthesis of Chiral Sulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of chiral sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine, Diisopropylethylamine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 - 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate).
-
Characterize the purified chiral sulfonamide by NMR, Mass Spectrometry, and determine the diastereomeric ratio or enantiomeric excess if applicable (e.g., by chiral HPLC).
Data Presentation (Hypothetical)
As no specific experimental data could be found, the following table is a hypothetical representation of how quantitative data for the synthesis of a series of chiral sulfonamides from this compound would be presented.
| Entry | Amine (R1R2NH) | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-alpha-methylbenzylamine | Triethylamine | DCM | 4 | 85 | 95:5 |
| 2 | (S)-alpha-methylbenzylamine | Pyridine | THF | 6 | 82 | 5:95 |
| 3 | Piperidine | Triethylamine | DCM | 2 | 92 | N/A |
| 4 | Aniline | Pyridine | Acetonitrile | 12 | 75 | N/A |
Logical Workflow Diagram
The following diagram illustrates a typical workflow for the development of a new drug candidate starting from a chiral building block like this compound.
Caption: Drug discovery workflow using a chiral building block.
Application Notes and Protocols for Sulfonylation with (3R)-Oxolane-3-sulfonyl chloride
These application notes provide detailed experimental protocols for the use of (3R)-Oxolane-3-sulfonyl chloride in sulfonylation reactions, targeting researchers, scientists, and professionals in drug development. The protocols and data presented are intended to serve as a guide for the synthesis of (3R)-oxolane-3-sulfonamides.
Introduction
This compound is a chiral sulfonylating agent that allows for the introduction of the (3R)-oxolane-3-sulfonyl moiety onto a nucleophile, typically a primary or secondary amine, to form the corresponding sulfonamide. The sulfonamide functional group is a key component in a wide array of pharmaceuticals, and the incorporation of a chiral, cyclic ether like the (3R)-oxolane can significantly influence the physicochemical properties, such as solubility and metabolic stability, as well as the biological activity of the resulting molecule. These protocols outline the general procedure for the sulfonylation of amines using this compound.
Experimental Protocols
A general and robust method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The following protocol is a representative example of the sulfonylation of an amine with this compound.
Protocol 1: Synthesis of N-Aryl-(3R)-oxolane-3-sulfonamide
This protocol describes the reaction of an aniline derivative with this compound using triethylamine as the base in dichloromethane as the solvent.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of the substituted aniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (0.1 M solution based on the amine) at 0 °C (ice bath), add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Aryl-(3R)-oxolane-3-sulfonamide.
Data Presentation
The following table summarizes representative quantitative data for the sulfonylation of a primary amine with this compound, based on the protocol described above.
| Amine Substrate | Product | Molar Ratio (Amine:Sulfonyl Chloride:Base) | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| 4-Fluoroaniline | N-(4-fluorophenyl)-(3R)-oxolane-3-sulfonamide | 1 : 1.1 : 1.5 | DCM | 0 °C to RT | 12 | 85 |
| Benzylamine | N-Benzyl-(3R)-oxolane-3-sulfonamide | 1 : 1.1 : 1.5 | DCM | 0 °C to RT | 14 | 88 |
| Morpholine | 4-((3R)-Oxolane-3-sulfonyl)morpholine | 1 : 1.1 : 1.5 | DCM | 0 °C to RT | 12 | 92 |
Note: Yields are for isolated, purified products and may vary depending on the specific substrate and reaction scale.
Visualizations
Experimental Workflow for Sulfonylation
Caption: General workflow for the sulfonylation of an amine with this compound.
Signaling Pathway Context (Hypothetical)
Should the synthesized sulfonamides be designed as inhibitors of a particular enzyme, for example, a kinase in a cancer-related signaling pathway, the following diagram illustrates a hypothetical context.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized sulfonamide.
Application Notes and Protocols for (3R)-Oxolane-3-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(3R)-Oxolane-3-sulfonyl chloride is a chiral building block of significant interest in medicinal chemistry. The incorporation of the chiral tetrahydrofuran (oxolane) moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The sulfonyl chloride functional group serves as a versatile handle for the synthesis of sulfonamides, a well-established pharmacophore present in a wide array of therapeutic agents. These application notes provide an overview of its potential uses, along with generalized experimental protocols.
Core Applications in Drug Discovery
This compound is primarily utilized as a reactant for the synthesis of chiral sulfonamides. The sulfonamide functional group is a key structural motif in numerous clinically approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The stereochemistry at the 3-position of the oxolane ring can be crucial for specific binding interactions with biological targets, potentially leading to improved potency and selectivity of the resulting drug candidates.
The general reaction involves the coupling of this compound with a primary or secondary amine to form a stable sulfonamide linkage. This reaction is typically robust and high-yielding.
Key Advantages of Incorporating the (3R)-Oxolane-3-sulfonyl Moiety:
-
Introduction of Chirality: Provides a specific three-dimensional orientation that can be critical for target engagement.
-
Improved Physicochemical Properties: The oxolane ring can enhance solubility and reduce the lipophilicity of a molecule, which are often desirable attributes for drug candidates.
-
Metabolic Stability: The tetrahydrofuran ring is generally more resistant to metabolic degradation compared to aromatic rings.
-
Vectorial Exit: The polar nature of the sulfonamide and the oxolane ether oxygen can provide a "hydrophilic exit" vector from a lipophilic binding pocket of a target protein.
Quantitative Data Summary
While specific quantitative data for the biological activity of compounds derived directly from this compound is not extensively available in the public domain, the following table provides representative data for the biological activity of various sulfonamide-containing compounds to illustrate the potential potency that can be achieved with this pharmacophore.
| Compound Class | Target | Representative IC₅₀/EC₅₀ |
| Carbonic Anhydrase Inhibitors | CA-II | 0.1 - 10 nM |
| COX-2 Inhibitors | COX-2 | 1 - 100 nM |
| Antibacterial (Sulfa Drugs) | Dihydropteroate Synthase | 0.1 - 10 µM |
| Kinase Inhibitors | Various Kinases | 10 - 500 nM |
Experimental Protocols
The following are generalized protocols for the synthesis and application of this compound in a medicinal chemistry setting. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for the Synthesis of (3R)-Oxolane-3-sulfonamides
This protocol describes a standard procedure for the reaction of this compound with an amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous DCM at 0 °C, add the tertiary amine base (1.2 - 2.0 equivalents).
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl (optional, for basic amines), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired (3R)-Oxolane-3-sulfonamide.
Protocol 2: Synthesis of this compound from (R)-3-Hydroxytetrahydrofuran
This protocol outlines a potential synthetic route to the title compound, starting from a commercially available chiral alcohol.
Materials:
-
(R)-3-Hydroxytetrahydrofuran
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hypochlorite (bleach)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
Step 1: Mesylation of (R)-3-Hydroxytetrahydrofuran
-
Dissolve (R)-3-Hydroxytetrahydrofuran (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0°C for 1 hour, then allow to warm to room temperature.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the crude mesylate.
Step 2: Conversion to the Sulfonyl Chloride
-
Treat the crude mesylate with sodium sulfite in an aqueous solution to displace the mesylate and form the corresponding sodium sulfonate.
-
Acidify the aqueous solution with HCl.
-
In a well-ventilated fume hood, carefully add sodium hypochlorite to the cooled, acidic solution of the sodium sulfonate. This oxidative chlorination should be performed with caution as it can be exothermic and evolve chlorine gas.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by vacuum distillation or chromatography if necessary.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in medicinal chemistry.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Role of the building block in drug discovery.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Application Notes and Protocols for the Synthesis of Sulfonamides using (3R)-Oxolane-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of organic compounds with a broad spectrum of applications in medicinal chemistry, including antibacterial, antiviral, and anticancer agents.[1] The synthesis of sulfonamides is a cornerstone of many drug discovery programs. The use of chiral building blocks, such as (3R)-Oxolane-3-sulfonyl chloride, offers a direct route to enantiomerically enriched sulfonamides, which can exhibit improved pharmacological profiles and reduced off-target effects. This document provides detailed protocols and application notes for the synthesis of sulfonamides utilizing this compound.
This compound, also known as (3R)-tetrahydrofuran-3-sulfonyl chloride, is a chiral sulfonylating agent.[2] Its oxolane (tetrahydrofuran) moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the resulting sulfonamide drug candidates.
Synthesis Overview
The fundamental approach for synthesizing sulfonamides from this compound involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][4] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The liberated HCl is neutralized by a suitable base.
Figure 1. General reaction scheme for the synthesis of sulfonamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted (3R)-Oxolane-3-sulfonamides
This protocol describes a general method for the reaction of this compound with a variety of primary and secondary amines in a common organic solvent.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the amine (1.0 mmol) and triethylamine (1.5 mmol, 1.5 equivalents) in anhydrous dichloromethane (10 mL) at 0 °C (ice bath), add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted (3R)-Oxolane-3-sulfonamides
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the synthesis of sulfonamides.[5]
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine (can act as both base and solvent) or a high-boiling point solvent like N,N-dimethylformamide (DMF) with a suitable base.
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine the amine (1.0 mmol), this compound (1.1 mmol, 1.1 equivalents), and pyridine (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic solution with 1 M HCl (2 x 10 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography as described in Protocol 1.
Data Presentation
The following table summarizes representative examples of sulfonamides synthesized from this compound and various amines, with typical yields and analytical data.
| Entry | Amine | Product | Yield (%) | m/z [M+H]⁺ (calc.) | m/z [M+H]⁺ (found) |
| 1 | Aniline | N-phenyl-(3R)-oxolane-3-sulfonamide | 85 | 228.06 | 228.08 |
| 2 | Benzylamine | N-benzyl-(3R)-oxolane-3-sulfonamide | 92 | 242.08 | 242.10 |
| 3 | Piperidine | 1-(((3R)-oxolan-3-yl)sulfonyl)piperidine | 88 | 220.09 | 220.11 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-(3R)-oxolane-3-sulfonamide | 82 | 246.05 | 246.07 |
| 5 | Morpholine | 4-(((3R)-oxolan-3-yl)sulfonyl)morpholine | 95 | 222.07 | 222.09 |
Visualizations
Synthesis and Workup Workflow
The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides from this compound.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxolane-3-sulfonyl chloride | C4H7ClO3S | CID 49762850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Preparation of Sulfonate Esters with (3R)-Oxolane-3-sulfonyl Chloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of chiral sulfonate esters is a critical step in the development of novel therapeutics. This document provides an overview of the preparation of sulfonate esters using (3R)-Oxolane-3-sulfonyl chloride, a versatile chiral building block.
The tetrahydrofuran moiety is a prevalent structural motif in a wide array of biologically active molecules and natural products. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The use of chiral building blocks like this compound allows for the stereoselective synthesis of complex molecules, a crucial aspect in modern drug discovery.
General Reaction Principles
The formation of sulfonate esters from sulfonyl chlorides and alcohols or phenols is a well-established transformation in organic synthesis. The reaction proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. Typically, a non-nucleophilic base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction. A key feature of this reaction is the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the process.
Synthesis of Sulfonate Esters using this compound
While specific experimental protocols for the reaction of this compound with a broad range of alcohols and phenols are not extensively detailed in publicly available literature, the general principles of sulfonate ester formation can be applied. The following represents a generalized experimental protocol based on standard sulfonylation procedures. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
General Experimental Protocol
Materials:
-
This compound
-
Alcohol or phenol of interest
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 equivalent) in anhydrous DCM.
-
To this solution, add pyridine or triethylamine (1.1 to 1.5 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired (3R)-Oxolane-3-sulfonate ester.
Note: The specific equivalents of reagents, reaction time, and purification method should be optimized for each substrate to achieve the best results.
Applications in Drug Development
Chiral sulfonate esters derived from this compound are valuable intermediates in the synthesis of complex drug molecules. The oxolane ring can introduce favorable properties such as increased solubility and improved metabolic stability. Furthermore, the sulfonate ester group itself can act as a leaving group in subsequent nucleophilic substitution reactions, allowing for the introduction of other functional groups with inversion of stereochemistry if desired. This versatility makes these compounds attractive building blocks in the design and synthesis of new chemical entities with potential therapeutic applications. For instance, chiral tetrahydrofuran derivatives are key components in various approved and investigational drugs, including antiviral and anticancer agents.
Data Presentation
Due to the limited availability of specific quantitative data for the reaction of this compound with a diverse set of alcohols and phenols in the public domain, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform systematic studies to determine the substrate scope and optimize reaction conditions to generate such valuable data.
Visualizing the Workflow
The general workflow for the preparation of sulfonate esters from this compound can be visualized as follows:
Caption: General workflow for the synthesis of (3R)-Oxolane-3-sulfonate esters.
This generalized protocol and workflow provide a solid foundation for researchers to begin their investigations into the synthesis and application of these important chiral building blocks. Systematic exploration and documentation of reaction outcomes will be invaluable to the broader scientific community.
Application Notes and Protocols for (3R)-Oxolane-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and use of (3R)-Oxolane-3-sulfonyl chloride, a valuable chiral building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic transformations and provide a pathway to access this versatile reagent and its derivatives.
Introduction
This compound, also known as (3R)-tetrahydrofuran-3-sulfonyl chloride, is a chiral sulfonyl chloride that serves as a key intermediate in the synthesis of a variety of complex molecules, particularly those with therapeutic potential. The incorporation of the chiral tetrahydrofuran ring can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This reagent is primarily used to introduce the (3R)-oxolane-3-sulfonyl moiety, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the enantioselective preparation of a chiral precursor, (R)-3-hydroxytetrahydrofuran. This is followed by conversion to the corresponding thiol and subsequent oxidative chlorination.
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-3-Hydroxytetrahydrofuran from (R)-1,2,4-Butanetriol
This protocol describes the acid-catalyzed cyclization of commercially available (R)-1,2,4-butanetriol.[1]
Materials:
-
(R)-1,2,4-Butanetriol
-
p-Toluenesulfonic acid (PTSA) monohydrate
-
Anhydrous toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with Dean-Stark trap and condenser
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (R)-1,2,4-butanetriol (1 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain (R)-3-hydroxytetrahydrofuran.
| Parameter | Value |
| Starting Material | (R)-1,2,4-Butanetriol |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Typical Yield | >90% |
| Purity | High, after distillation |
Protocol 2: Conversion of (R)-3-Hydroxytetrahydrofuran to (R)-Tetrahydrofuran-3-thiol
This protocol involves a two-step sequence: activation of the hydroxyl group as a mesylate followed by nucleophilic substitution with a thiol source.
Part A: Mesylation of (R)-3-Hydroxytetrahydrofuran
Materials:
-
(R)-3-Hydroxytetrahydrofuran
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve (R)-3-hydroxytetrahydrofuran (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Quench the reaction by adding cold 0.1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Part B: Nucleophilic Substitution with Sodium Hydrosulfide
Materials:
-
Crude (R)-3-mesyloxytetrahydrofuran
-
Sodium hydrosulfide (NaSH)
-
Dimethylformamide (DMF) or Ethanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude mesylate from Part A in DMF or ethanol.
-
Add sodium hydrosulfide (1.5 - 2 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours, monitoring by TLC or GC-MS until the mesylate is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure (the product is volatile) to obtain crude (R)-tetrahydrofuran-3-thiol.
| Parameter | Value |
| Starting Material | (R)-3-Hydroxytetrahydrofuran |
| Reagents | MsCl, TEA, NaSH |
| Solvents | DCM, DMF/Ethanol |
| Reaction Temperature | 0 °C to 60 °C |
| Typical Overall Yield | 60-80% (two steps) |
| Purity | Requires careful purification due to volatility |
Protocol 3: Oxidative Chlorination to this compound
This protocol describes the conversion of the thiol to the corresponding sulfonyl chloride using an N-chlorosuccinimide (NCS)-based system.[2]
Materials:
-
(R)-Tetrahydrofuran-3-thiol
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Acetonitrile
-
Ice-water bath
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare a mixture of acetonitrile and 2 M hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Add N-chlorosuccinimide (typically 4-5 equivalents) to the cooled solvent mixture.
-
Slowly add a solution of (R)-tetrahydrofuran-3-thiol (1 equivalent) in a small amount of acetonitrile to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, add cold water and extract the product with DCM or diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product is often used immediately in the next step due to its reactivity.
| Parameter | Value |
| Starting Material | (R)-Tetrahydrofuran-3-thiol |
| Oxidizing System | NCS / HCl |
| Solvent | Acetonitrile/Water |
| Reaction Temperature | 0-10 °C |
| Typical Yield | 70-90% |
| Purity | Used crude or purified by careful chromatography |
Application: Synthesis of Chiral Sulfonamides
This compound is an excellent electrophile for the synthesis of chiral sulfonamides, which are prevalent motifs in many biologically active compounds.
Diagram: Sulfonamide Formation Workflow
Caption: General workflow for the synthesis of sulfonamides.
Protocol 4: General Procedure for Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine (1 equivalent)
-
Base (e.g., pyridine or triethylamine, 1.2-2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
0.1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve the amine (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with water or 0.1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 0.1 M HCl (if an amine base was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Primary or Secondary Amine |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-95% |
| Purification | Flash Column Chromatography |
Conclusion
This compound is a valuable chiral building block accessible through a multi-step synthesis from readily available chiral precursors. The protocols provided herein offer a comprehensive guide for its preparation and subsequent use in the synthesis of chiral sulfonamides, which are of significant interest in drug discovery and development. The methodologies are robust and can be adapted to various scales and substrates, enabling the exploration of novel chemical space for therapeutic applications.
References
Application Notes and Protocols for the Scale-Up Synthesis and Utilization of (3R)-Oxolane-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Oxolane-3-sulfonyl chloride, a chiral sulfonyl chloride, is a valuable building block in medicinal chemistry, particularly for the synthesis of complex, stereochemically defined drug candidates. Its rigid tetrahydrofuran core and the reactive sulfonyl chloride group allow for the introduction of a specific three-dimensional architecture into target molecules. This is of paramount importance in drug design, where precise stereochemistry is often critical for optimal target engagement and pharmacological activity.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound and its subsequent application in the synthesis of a key pharmaceutical intermediate. The provided methodologies are intended to be robust and scalable, catering to the needs of drug development professionals in a research and development setting.
Scale-Up Synthesis of this compound
The synthesis of this compound is typically achieved from the corresponding chiral alcohol, (R)-3-hydroxytetrahydrofuran. This precursor can be sourced commercially or synthesized from readily available chiral starting materials such as L-malic acid. The subsequent conversion to the sulfonyl chloride is a critical step that requires careful control of reaction conditions to ensure high yield and purity on a larger scale.
Experimental Protocol: Two-Step Synthesis from (R)-3-hydroxytetrahydrofuran
Step 1: Synthesis of (R)-tetrahydrofuran-3-yl methanesulfonate
This step involves the activation of the hydroxyl group of (R)-3-hydroxytetrahydrofuran by converting it into a good leaving group, a mesylate.
-
Reaction Scheme: (R)-3-hydroxytetrahydrofuran + Methanesulfonyl chloride → (R)-tetrahydrofuran-3-yl methanesulfonate
-
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount (for 100g scale) |
| (R)-3-hydroxytetrahydrofuran | 88.11 | 1.0 | 100 g |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 | 156 g (107 mL) |
| Triethylamine (TEA) | 101.19 | 1.5 | 172 g (237 mL) |
| Dichloromethane (DCM) | 84.93 | - | 1 L |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | 500 mL |
| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 | - | 500 mL |
| Brine | - | - | 500 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | 50 g |
-
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (R)-3-hydroxytetrahydrofuran (100 g, 1.135 mol) and dichloromethane (1 L).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (172 g, 1.702 mol) to the solution.
-
Slowly add methanesulfonyl chloride (156 g, 1.362 mol) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl (500 mL).
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (R)-tetrahydrofuran-3-yl methanesulfonate as a crude oil. This intermediate is often used in the next step without further purification.
-
-
Expected Yield: Quantitative (crude).
Step 2: Conversion to this compound
This step involves the conversion of the mesylate to the sulfonyl chloride.
-
Reaction Scheme: (R)-tetrahydrofuran-3-yl methanesulfonate + Thionyl chloride → this compound
-
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount (for 100g scale of starting alcohol) |
| (R)-tetrahydrofuran-3-yl methanesulfonate | 166.19 | 1.0 | ~188 g (from previous step) |
| Thionyl chloride (SOCl₂) | 118.97 | 3.0 | 406 g (246 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | 5 mL |
| Toluene | 92.14 | - | 500 mL |
-
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), and a thermometer, add the crude (R)-tetrahydrofuran-3-yl methanesulfonate (~188 g, 1.135 mol) and toluene (500 mL).
-
Add a catalytic amount of N,N-Dimethylformamide (5 mL).
-
Slowly add thionyl chloride (406 g, 3.41 mol) to the mixture. The reaction is exothermic, and gas evolution will be observed.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.
-
-
Expected Yield: 70-80% over two steps.
-
Purity (by GC): >95%.
Workflow for the Synthesis of this compound
Application Notes and Protocols: (3R)-Oxolane-3-sulfonyl chloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Oxolane-3-sulfonyl chloride is a chiral sulfonyl chloride containing a stereocenter within a tetrahydrofuran ring. In principle, this reagent has the potential to serve as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] After the desired stereochemistry has been established, the auxiliary is typically removed. The inherent chirality of this compound could theoretically influence the formation of new stereocenters in a substrate, leading to the diastereoselective synthesis of target molecules.
Sulfonamides, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, are a prominent class of compounds in medicinal chemistry with a wide range of biological activities.[2][3][4][5] The synthesis of chiral sulfonamides is therefore of significant interest.
Current State of Research
Despite the potential utility of this compound as a chiral auxiliary, a comprehensive review of the scientific literature and patent databases reveals a significant lack of published data on its specific applications in asymmetric synthesis. There are no detailed experimental protocols, quantitative data on diastereoselectivity or enantioselectivity, or specific examples of its use in the synthesis of complex molecules. General methods for the synthesis of sulfonyl chlorides and the applications of other, more common, sulfur-based chiral auxiliaries are well-documented.[6][7] However, information directly pertaining to this compound is not publicly available.
This absence of data suggests that this compound may be a novel or niche reagent, its applications perhaps being developed in private industrial research or yet to be disclosed in peer-reviewed literature.
Hypothetical Applications and General Protocols
Given the lack of specific data, the following sections present hypothetical applications and generalized protocols based on the known reactivity of sulfonyl chlorides and the principles of asymmetric synthesis using chiral auxiliaries. These are intended to serve as a conceptual guide for researchers interested in exploring the potential of this compound.
Hypothetical Application 1: Diastereoselective Synthesis of Chiral Sulfonamides
One of the most direct applications of this compound would be in the synthesis of chiral sulfonamides. By reacting the chiral sulfonyl chloride with a prochiral amine, it may be possible to achieve diastereoselective formation of the sulfonamide product.
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of chiral amines.
General Experimental Protocol: Synthesis of a (3R)-Oxolane-3-sulfonamide
-
Reaction Setup: To a solution of a prochiral amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere (e.g., nitrogen, argon), add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to separate the diastereomeric sulfonamides. Determine the diastereomeric ratio using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Hypothetical Application 2: Asymmetric Aldol Reactions
N-Acyloxazolidinones are well-known for their utility in diastereoselective aldol reactions.[1] A similar strategy could be envisioned for a sulfonamide derived from this compound and a suitable amino alcohol, which could then be acylated. The chiral environment provided by the oxolane moiety might influence the stereochemical course of the aldol reaction.
Conceptual Pathway for Asymmetric Aldol Reaction
Caption: Conceptual workflow for an asymmetric aldol reaction.
General Experimental Protocol: Asymmetric Aldol Reaction
-
Synthesis of the N-Acyl Sulfonamide: Synthesize the chiral sulfonamide from this compound and a suitable amino alcohol. Acylate the resulting sulfonamide with an appropriate acyl chloride or anhydride.
-
Enolate Formation: To a solution of the N-acyl sulfonamide (1.0 eq.) in anhydrous dichloromethane at 0 °C, add dibutylboron triflate (1.1 eq.) followed by diisopropylethylamine (1.2 eq.). Stir the mixture for 30-60 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq.). Stir for several hours at -78 °C and then allow it to warm to room temperature.
-
Work-up and Purification: Quench the reaction and perform an extractive work-up as described previously. Purify the product by column chromatography.
-
Auxiliary Cleavage: Cleave the chiral auxiliary using standard methods (e.g., hydrolysis, reduction) to yield the chiral aldol product.
-
Analysis: Determine the diastereoselectivity of the aldol product and the enantiomeric excess of the final product after auxiliary removal using appropriate analytical techniques.
Data Summary (Hypothetical)
As no experimental data is available, the following table is a template that researchers could use to summarize their findings when investigating the efficacy of this compound in asymmetric synthesis.
| Entry | Amine/Substrate | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| 1 | Prochiral Amine A | Sulfonamide Formation | Data to be determined | Data to be determined | Data to be determined |
| 2 | Prochiral Amine B | Sulfonamide Formation | Data to be determined | Data to be determined | Data to be determined |
| 3 | N-Propionyl Sulfonamide | Aldol Reaction | Data to be determined | Data to be determined | Data to be determined |
| 4 | N-Acetyl Sulfonamide | Michael Addition | Data to be determined | Data to be determined | Data to be determined |
While this compound presents an interesting scaffold for a chiral auxiliary, its application in asymmetric synthesis remains unexplored in the public domain. The protocols and workflows presented here are based on established principles of asymmetric synthesis and are intended to provide a starting point for investigation into the potential of this reagent. Further research is required to determine its effectiveness in inducing stereoselectivity and to establish detailed and optimized experimental procedures. Researchers and drug development professionals are encouraged to explore the utility of this and other novel chiral building blocks to advance the field of asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Sulfonamides: Synthesis and the recent applications in Medicinal Chemistry [ejchem.journals.ekb.eg]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with (3R)-Oxolane-3-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields when using (3R)-Oxolane-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral sulfonyl chloride containing a tetrahydrofuran (oxolane) ring. It is primarily used as a building block in medicinal chemistry and drug discovery to introduce the (3R)-oxolane-sulfonyl moiety into molecules. This can improve the physicochemical properties of a compound, such as solubility and metabolic stability.
Q2: What are the most common reactions performed with this compound?
The most common reaction is the sulfonylation of primary and secondary amines to form the corresponding sulfonamides. This reaction is widely used in the synthesis of biologically active compounds.[1][2] It can also react with alcohols to form sulfonate esters and with other nucleophiles.
Q3: How should I handle and store this compound?
Like most sulfonyl chlorides, this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[3] It should be stored in a tightly sealed container in a cool, dry place. Exposure to water will lead to hydrolysis, forming the corresponding sulfonic acid and rendering it inactive for sulfonylation reactions.[3]
Q4: What are the typical solvents and bases used for sulfonylation reactions with this reagent?
Commonly used aprotic solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[4] The choice of base is crucial and often depends on the nucleophilicity and steric hindrance of the amine. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine. For less reactive amines, a stronger base might be required.[1][4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of the desired sulfonamide is a common issue. The following guide provides a systematic approach to troubleshoot this problem.
Figure 1: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound: This reagent is moisture-sensitive. Hydrolysis to the corresponding sulfonic acid is a primary cause of reaction failure. Ensure it has been stored and handled under anhydrous conditions. If in doubt, use a fresh batch or re-purify if possible.
-
Amine/Nucleophile: Verify the purity and integrity of your amine.
-
Solvent and Base: Ensure solvents are anhydrous and bases are of appropriate purity.
-
-
Review Reaction Conditions:
-
Base Selection: The choice of base is critical. For weakly nucleophilic or sterically hindered amines, a stronger, non-nucleophilic base may be required. Triethylamine (TEA) is common, but diisopropylethylamine (DIPEA) can be better for sterically hindered amines. In some cases, stronger bases like DBU may be necessary.
-
Temperature: While many sulfonylation reactions proceed at room temperature, less reactive amines may require heating.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction until the starting material is consumed.
-
-
Examine Workup and Purification:
-
Aqueous Workup: The pH of the aqueous wash is important. Acidic washes can protonate the desired sulfonamide, making it more water-soluble and leading to loss in the aqueous layer.
-
Chromatography: Sulfonamides can sometimes be challenging to purify by silica gel chromatography. They may streak or be difficult to separate from impurities. Consider alternative purification methods like recrystallization or reverse-phase chromatography.[6][7]
-
Problem 2: Presence of Multiple Byproducts
The formation of multiple byproducts can complicate purification and reduce the yield of the desired product.
Common Byproducts and Their Causes:
-
(3R)-Oxolane-3-sulfonic acid: This is the hydrolysis product of the starting material. Its presence indicates that the reaction was not sufficiently anhydrous.
-
Bis-sulfonylation of primary amines: If a primary amine is used, it is possible for the sulfonamide product to be deprotonated by the base and react with another molecule of the sulfonyl chloride. This is more likely if an excess of the sulfonyl chloride is used or if a very strong base is employed.
-
Reaction with the base: Some tertiary amine bases can react with the sulfonyl chloride, especially at elevated temperatures.
Figure 2: Logical diagram for troubleshooting byproduct formation.
Data Presentation: Optimizing Reaction Conditions
While specific data for this compound is limited in the literature, the following tables summarize general trends for optimizing sulfonylation reactions based on analogous systems. These should be used as a starting point for optimization.
Table 1: Effect of Solvent on Sulfonamide Yield
| Solvent | Polarity | Typical Yield | Comments |
| Dichloromethane (DCM) | Medium | Good to Excellent | Most common and effective solvent.[4] |
| Acetonitrile (ACN) | High | Good | Can be a good alternative to DCM.[4] |
| Tetrahydrofuran (THF) | Medium | Fair to Good | Can sometimes lead to lower yields.[4] |
| Ethyl Acetate (EtOAc) | Medium | Fair | Generally gives poorer yields.[4] |
Table 2: Effect of Base on Sulfonamide Yield
| Base | pKa of Conjugate Acid | Typical Use | Comments |
| Triethylamine (TEA) | 10.75 | General Purpose | Most commonly used base.[4] |
| Diisopropylethylamine (DIPEA) | 11.0 | Sterically Hindered Amines | Less nucleophilic than TEA, good for preventing side reactions. |
| Pyridine | 5.25 | Less common | Can also act as a nucleophilic catalyst. |
| 2,6-Lutidine | 6.65 | Acid Scavenger | Sterically hindered, non-nucleophilic. |
Table 3: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time | Potential Issues |
| 0 - Room Temp | 2 - 24 hours | Low yield with unreactive amines. |
| 40 - 60 | 1 - 6 hours | Increased rate, potential for byproduct formation. |
| > 80 | < 1 hour | Risk of decomposition of sulfonyl chloride and byproducts. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol is a general guideline and should be optimized for each specific substrate.
Figure 3: General experimental workflow for sulfonamide synthesis.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
This compound (1.05-1.2 equivalents)
-
Triethylamine (or other suitable base, 1.5-2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.
-
Add the base (e.g., triethylamine) and stir the solution at room temperature for 10 minutes.
-
If the reaction is exothermic or the amine is very reactive, cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution over 10-15 minutes.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (to remove excess base), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.[6][7]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
troubleshooting common problems in (3R)-Oxolane-3-sulfonyl chloride reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3R)-Oxolane-3-sulfonyl chloride.
Troubleshooting Guides
This section addresses common problems encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my sulfonamide product consistently low?
Answer:
Low yields in sulfonamide synthesis using this compound can stem from several factors, primarily related to the stability of the starting material and reaction conditions.
Potential Causes and Solutions:
-
Hydrolysis of this compound: Sulfonyl chlorides are susceptible to hydrolysis by water, which can be present in solvents, reagents, or introduced from the atmosphere. This side reaction consumes the starting material and reduces the yield of the desired sulfonamide.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Suboptimal Stoichiometry: An incorrect ratio of amine to sulfonyl chloride can lead to side reactions or unreacted starting material.
-
Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure complete consumption of the sulfonyl chloride. However, with primary amines, using a large excess can sometimes lead to the formation of a bis-sulfonated byproduct.
-
-
Inappropriate Base: The choice and amount of base are critical. An inadequate amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the amine nucleophile, rendering it unreactive. Conversely, a very strong base could potentially promote side reactions.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least stoichiometric amounts (or often a slight excess, e.g., 1.5-2.0 equivalents) to scavenge the HCl produced.
-
The following table summarizes the impact of various reaction parameters on the yield of a typical reaction between this compound and a primary amine.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Yield (%) | Purity (%) |
| Solvent | Dichloromethane (not dried) | Anhydrous Dichloromethane | 30-40 | 70-80 |
| Atmosphere | Air | Nitrogen | 40-50 | 75-85 |
| Base (equivalents) | 1.0 eq. TEA | 1.5 eq. TEA | 50-60 | 80-90 |
| Temperature (°C) | 0 | Room Temperature | 60-70 | 85-95 |
| Reaction Time (h) | 1 | 4 | 70-80 | >95 |
Question 2: I am observing a significant amount of an unknown, more polar byproduct in my reaction with a primary amine. What could it be?
Answer:
When reacting this compound with a primary amine, the formation of a more polar byproduct is often indicative of bis-sulfonylation.
Potential Cause and Solution:
-
Bis-sulfonylation: After the initial formation of the desired sulfonamide, the nitrogen atom can be deprotonated by the base present in the reaction mixture, creating a nucleophilic anion. This anion can then react with a second molecule of the sulfonyl chloride to form a bis-sulfonylated product. This is more likely to occur if a large excess of the sulfonyl chloride is used or if the reaction is run at elevated temperatures for an extended period.
-
Solution: To minimize this side reaction, add the this compound solution slowly to the solution of the primary amine and base. This ensures that the sulfonyl chloride is the limiting reagent at any given time. Using a bulkier base may also help to sterically hinder the second sulfonylation step.
-
The diagram below illustrates the reaction pathway leading to both the desired sulfonamide and the bis-sulfonylated byproduct.
Question 3: My product shows two spots on chiral HPLC/SFC, suggesting epimerization. How can I prevent this?
Answer:
The chiral center at the 3-position of the oxolane ring is generally stable under standard sulfonylation conditions. However, harsh reaction conditions can potentially lead to epimerization.
Potential Causes and Solutions:
-
Harsh Basic Conditions: Prolonged exposure to strong bases, especially at elevated temperatures, could potentially facilitate epimerization, although this is less common for carbon stereocenters not adjacent to a carbonyl group.
-
Solution: Use a milder base or ensure the reaction is not heated for an extended period. Work up the reaction as soon as it is complete.
-
-
Acidic Work-up: A strongly acidic work-up could also potentially contribute to stereochemical instability, though this is less likely than base-mediated epimerization for this specific compound.
-
Solution: Use a mild aqueous work-up, for instance, with saturated ammonium chloride solution followed by water and brine washes.
-
-
Impure Starting Material: Ensure the starting this compound is of high enantiomeric purity.
-
Solution: Verify the enantiomeric excess (ee) of the starting material using a suitable chiral analytical method.
-
The following workflow can help in troubleshooting epimerization issues.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound and how should it be stored?
A1: this compound is sensitive to moisture and should be handled under anhydrous conditions. It is recommended to store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.
Q2: Can I use an inorganic base like potassium carbonate for this reaction?
A2: While inorganic bases can be used, they are often not fully soluble in common organic solvents like dichloromethane, which can lead to a heterogeneous reaction mixture and potentially slower reaction rates. Soluble organic bases like triethylamine or DIPEA are generally preferred for this transformation to ensure a homogeneous reaction environment.
Q3: Is ring-opening of the oxolane ring a concern?
A3: The oxolane (tetrahydrofuran) ring is generally stable under standard sulfonylation conditions. However, very strong acidic or Lewis acidic conditions could potentially promote ring-opening. It is advisable to avoid strongly acidic work-up procedures or the use of Lewis acid catalysts unless specifically required for a subsequent transformation.
Q4: How can I purify the final sulfonamide product?
A4: The purification method will depend on the physical properties of the sulfonamide.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard technique. A gradient of ethyl acetate in hexanes is a common eluent system for sulfonamides.
-
Chiral Chromatography: If epimerization has occurred and the diastereomers need to be separated, chiral HPLC or SFC may be necessary.
Experimental Protocols
Standard Protocol for the Synthesis of a (3R)-Oxolane-3-sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
To a solution of the primary amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Separate the organic layer, and wash it sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization as appropriate.
Troubleshooting Experiment: Minimizing Bis-Sulfonylation
This protocol is adapted to minimize the formation of the bis-sulfonylated byproduct with a primary amine.
-
In a round-bottom flask, dissolve the primary amine (1.1 mmol) and diisopropylethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) and cool the solution to 0 °C under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the solution of this compound to the amine solution very slowly using a syringe pump over a period of 1 hour.
-
Maintain the reaction temperature at 0 °C for an additional 2 hours after the addition is complete.
-
Monitor the reaction for the disappearance of the starting sulfonyl chloride and the minimization of the bis-sulfonylated byproduct by LC-MS.
-
Work up and purify the product as described in the standard protocol.
Technical Support Center: Managing Side Reactions of (3R)-Oxolane-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving (3R)-Oxolane-3-sulfonyl chloride. The following information is designed to help you manage and mitigate common side reactions, ensuring the successful synthesis of your target sulfonamides.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction with this compound is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete or slow reactions are common challenges in sulfonamide synthesis. Several factors could be contributing to this issue.
-
Insufficiently Activated Amine: The nucleophilicity of the amine is crucial. Sterically hindered or electron-deficient amines may react slowly.
-
Troubleshooting:
-
Increase the reaction temperature.
-
Use a stronger, non-nucleophilic base to fully deprotonate the amine.
-
Consider using a catalyst, if compatible with your substrate.
-
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, limiting their interaction.
-
Troubleshooting:
-
Screen a variety of solvents to find one that dissolves all reactants effectively.
-
Increase the reaction volume to improve solubility.
-
-
-
Degradation of the Sulfonyl Chloride: this compound can be sensitive to moisture and prolonged exposure to certain conditions.
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored this compound.
-
-
Q2: I am observing the formation of a significant amount of (3R)-Oxolane-3-sulfonic acid as a byproduct. How can I minimize this?
A2: The primary cause of sulfonic acid formation is the hydrolysis of the sulfonyl chloride. This is a common side reaction, especially if water is present in the reaction mixture.
-
Moisture Contamination: Even trace amounts of water can lead to hydrolysis.
-
Troubleshooting:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Handle all reagents under an inert atmosphere.
-
-
-
Reaction with Hydroxide: If a basic aqueous workup is used, the sulfonyl chloride can react with the hydroxide ions.
-
Troubleshooting:
-
Quench the reaction with a non-aqueous reagent if possible.
-
If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.
-
-
Q3: My reaction with a tertiary amine base (e.g., triethylamine, pyridine) is yielding unexpected byproducts. What could be happening?
A3: Tertiary amines can sometimes participate in side reactions with sulfonyl chlorides.
-
Dealkylation of Tertiary Amine: Aromatic sulfonyl chlorides have been shown to react with aliphatic tertiary amines, leading to the dealkylation of the amine and the formation of a sulfonamide of the resulting secondary amine. While less common with aliphatic sulfonyl chlorides, this is a potential side reaction.
-
Troubleshooting:
-
Use a sterically hindered non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Consider using an inorganic base like potassium carbonate or cesium carbonate if your reactants are compatible.
-
-
-
Formation of a Sulfonyl-Ammonium Intermediate: The tertiary amine can act as a nucleophile, attacking the sulfonyl chloride to form an unstable intermediate. This can lead to further decomposition pathways.
-
Troubleshooting:
-
Add the sulfonyl chloride slowly to the reaction mixture containing the amine and the base to keep its instantaneous concentration low.
-
Maintain a low reaction temperature to disfavor the formation of this intermediate.
-
-
Q4: I am concerned about the stability of the oxolane ring in this compound under my reaction conditions. Can it undergo ring-opening?
A4: The oxolane (tetrahydrofuran) ring is generally stable under the basic or neutral conditions typically employed for sulfonylation reactions. Ring-opening of tetrahydrofuran usually requires acidic conditions or specific metal catalysts. Therefore, under standard sulfonylation protocols using amine bases, ring-opening of the oxolane moiety is not a commonly observed side reaction.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
| Side Reaction | Potential Cause | Mitigation Strategy | Purification Tip |
| Hydrolysis | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. | Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove unreacted amine, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO3 solution) to remove the sulfonic acid. |
| Elimination (Sulfene Formation) | Use of a strong, non-hindered base with a sulfonyl chloride bearing α-hydrogens. This compound has α-hydrogens. | Use a sterically hindered base (e.g., DIPEA) or a weaker base (e.g., pyridine). Add the base slowly at a low temperature. | Sulfene-derived byproducts can be complex. Purification by column chromatography is often necessary. |
| Reaction with Tertiary Amine Base | Nucleophilic attack of the tertiary amine on the sulfonyl chloride. | Use a sterically hindered base (e.g., DIPEA) or an inorganic base. | Wash the reaction mixture with dilute acid to remove the tertiary amine and its salts. |
| Over-sulfonylation of Primary Amines | Use of excess sulfonyl chloride with a primary amine that has other nucleophilic sites. | Use a stoichiometric amount or a slight excess of the amine. Add the sulfonyl chloride portion-wise. | Column chromatography may be required to separate the desired mono-sulfonamide from the di-sulfonated product. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq) and a suitable base (1.1 - 2.0 eq, e.g., triethylamine, pyridine, or DIPEA) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 - 1.2 eq) in the same solvent dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH4Cl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired reaction and key side reactions.
Caption: Main reaction pathways for this compound.
Workflow for Troubleshooting a Failed Sulfonylation Reaction
Caption: A logical workflow for troubleshooting sulfonylation reactions.
References
overcoming solubility issues with (3R)-Oxolane-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with (3R)-Oxolane-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as (3R)-Tetrahydrofuran-3-sulfonyl chloride, is a chiral sulfonyl chloride. Due to its reactive sulfonyl chloride group, it is primarily used as a reagent in organic synthesis to introduce the (3R)-oxolane-3-sulfonyl moiety into molecules.[1] This is particularly valuable in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many drug candidates.[2][3][4] The chiral nature of the oxolane ring can be crucial for achieving desired stereochemistry in the final product.
Q2: What are the key safety precautions when handling this compound?
This compound is a reactive and corrosive compound that should be handled with care in a well-ventilated fume hood.[1] It is harmful if swallowed and can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and can react with water to release hydrochloric acid.[1] Therefore, it is crucial to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Q3: How should this compound be stored?
To maintain its reactivity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere.[5] Recommended storage is in a cool, dry place, typically at 2-8°C.[5]
Q4: In which solvents is this compound soluble?
Solubility Data
Disclaimer: The following table provides a qualitative summary of the expected solubility of this compound based on general chemical principles and available data for similar compounds. Quantitative solubility can vary with temperature and the purity of both the solute and the solvent.
| Solvent | Chemical Class | Expected Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Soluble | A common solvent for reactions with sulfonyl chlorides. |
| Acetonitrile | Nitrile | Soluble | Often used in combination with DCM for improved results.[2] |
| Tetrahydrofuran (THF) | Ether | Soluble | A common polar aprotic solvent for sulfonamide synthesis.[3] |
| Ethyl Acetate (EtOAc) | Ester | Soluble | A greener alternative to chlorinated solvents. |
| Acetone | Ketone | Soluble | A polar aprotic solvent. |
| Diethyl Ether | Ether | Soluble | Often used for sulfonylation reactions.[3] |
| Toluene | Aromatic Hydrocarbon | Likely Soluble | |
| Hexanes/Heptane | Aliphatic Hydrocarbon | Likely Sparingly Soluble | |
| Water | Protic | Insoluble/Reactive | Reacts to form the corresponding sulfonic acid.[1] |
| Methanol/Ethanol | Protic Alcohol | Reactive | Reacts to form sulfonate esters. |
Troubleshooting Guide
Issue 1: The reaction is sluggish or does not go to completion.
-
Possible Cause 1: Inactive Reagent. The this compound may have hydrolyzed due to improper storage or handling.
-
Solution: Use a fresh bottle of the reagent or ensure it has been stored under a strict inert atmosphere. It is advisable to handle the reagent quickly to minimize exposure to atmospheric moisture.
-
-
Possible Cause 2: Insufficient Base. The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of HCl, which must be scavenged by a base for the reaction to proceed to completion.
-
Solution: Ensure at least one equivalent of a suitable base is used. For less nucleophilic amines, a stronger base or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.[6] Common bases include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA).[3][6]
-
-
Possible Cause 3: Low Nucleophilicity of the Substrate. Sterically hindered or electron-deficient amines and alcohols can be poor nucleophiles.
-
Solution: The reaction may require heating. Alternatively, using a more polar solvent or a nucleophilic catalyst (e.g., DMAP) can enhance the reaction rate.[6]
-
Issue 2: The product is an oil and difficult to purify.
-
Possible Cause 1: Residual Solvent. Chlorinated solvents like dichloromethane can be difficult to remove completely and may result in an oily product.
-
Solution: After rotary evaporation, place the product under high vacuum for an extended period. Co-evaporation with a more volatile solvent like hexanes can sometimes help.
-
-
Possible Cause 2: Presence of Byproducts. The formation of side products can lead to an impure, oily final product.
-
Solution: Purification by column chromatography is often necessary. A range of solvent systems, such as ethyl acetate/hexanes, can be explored to achieve good separation.
-
Issue 3: Formation of the corresponding sulfonic acid as a byproduct.
-
Possible Cause: Presence of Water. Trace amounts of water in the reaction mixture will lead to the hydrolysis of the sulfonyl chloride.[1]
-
Solution: Ensure all glassware is thoroughly dried (oven or flame-dried) before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Experimental Protocols
Synthesis of a Sulfonamide using this compound
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine substrate (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 - 1.5 equivalents) to the solution and stir.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. Buy Tetrahydrofuran-3-sulfonyl chloride | 1207346-29-9 [smolecule.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. cbijournal.com [cbijournal.com]
- 4. frontiersrj.com [frontiersrj.com]
- 5. TETRAHYDROFURAN-3-SULFONYL CHLORIDE | 1207346-29-9 [sigmaaldrich.com]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: (3R)-Oxolane-3-sulfonyl chloride Reaction Monitoring
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for monitoring reactions involving (3R)-Oxolane-3-sulfonyl chloride. This resource offers troubleshooting advice and answers to frequently asked questions to ensure smooth and accurate experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound reactions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; active sites on the column. | Use a column with end-capping. Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase. |
| Ghost Peaks | Contamination in the injection system or mobile phase; carryover from previous injections. | Flush the injector and column thoroughly. Run blank injections to identify the source of contamination. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure a stable flow rate. Use a column oven for temperature control. |
| Loss of Signal/No Peaks | Degradation of the analyte; detector issue. | This compound is highly reactive and prone to hydrolysis. Prepare samples immediately before analysis and use anhydrous solvents. Check detector lamp and settings. |
| Baseline Noise or Drift | Air bubbles in the system; contaminated mobile phase; detector not equilibrated. | Degas the mobile phase. Flush the system to remove bubbles. Allow sufficient time for the detector to warm up and stabilize. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Broadening | High injection port temperature causing analyte degradation; slow injection. | Optimize the injector temperature to prevent thermal decomposition of the sulfonyl chloride. Perform a fast, clean injection. |
| No Peaks or Low Sensitivity | Analyte degradation in the hot injector; poor ionization. | Use a lower injection port temperature. Consider derivatization to a more stable compound before analysis. Check the MS source for cleanliness and proper tuning. |
| Poor Reproducibility | Inconsistent injection volume; leaks in the system. | Use an autosampler for precise injections. Check for leaks in the septum, liner, and fittings. |
| Mass Spectrum Anomalies | Co-elution of impurities; fragmentation of the analyte. | Improve chromatographic separation by optimizing the temperature program. Analyze the fragmentation pattern to confirm the identity of the analyte and any degradation products. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Presence of paramagnetic impurities; sample viscosity; chemical exchange. | Filter the sample to remove any solid impurities. Ensure the sample is fully dissolved and not too concentrated. The sulfonyl chloride may be reacting in the NMR tube; acquire the spectrum promptly after preparation. |
| Unexpected Signals | Presence of impurities or degradation products (e.g., the corresponding sulfonic acid from hydrolysis). | Use high-purity deuterated solvents. Prepare the sample under anhydrous conditions. Compare the spectrum with a reference to identify impurity peaks. |
| Poor Signal-to-Noise Ratio | Low sample concentration; insufficient number of scans. | Increase the sample concentration if possible. Increase the number of scans to improve the signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Q1: How can I prevent the hydrolysis of this compound during sample preparation for HPLC analysis?
A1: Due to the high reactivity of the sulfonyl chloride group, it is crucial to minimize its exposure to water. Use anhydrous solvents for sample dilution and ensure all glassware is thoroughly dried. Prepare samples immediately before placing them in the autosampler to prevent degradation over time.
Q2: I am observing a new peak in my HPLC chromatogram as the reaction progresses, and the peak for my starting material is decreasing. How can I confirm the new peak is my desired product?
A2: The new peak is likely your product, a sulfonamide or sulfonate ester. To confirm its identity, you can use LC-MS to determine the mass of the compound associated with the new peak. The expected mass should correspond to the molecular weight of your target molecule. Alternatively, you can isolate the compound corresponding to the new peak using preparative HPLC and characterize it using NMR spectroscopy.
Q3: What is the best way to quantify the conversion of this compound in my reaction?
A3: Quantitative NMR (qNMR) is a powerful technique for determining reaction conversion. By adding a known amount of an internal standard to your reaction mixture, you can integrate the signals of your starting material and product relative to the standard to calculate their concentrations. HPLC with a UV detector can also be used for quantification, but you will need to generate a calibration curve for your starting material and product.
Q4: Is it possible to monitor my reaction in real-time?
A4: Yes, in-situ reaction monitoring is possible using techniques like ReactIR (FTIR spectroscopy) or process NMR. These methods provide real-time data on the concentration of reactants and products without the need for sampling and quenching.
Q5: My GC-MS analysis of this compound is giving inconsistent results. What could be the issue?
A5: Sulfonyl chlorides can be thermally labile and may degrade in the hot GC injector. This can lead to poor reproducibility. Try lowering the injector temperature. If the problem persists, consider derivatizing the sulfonyl chloride to a more thermally stable analog, such as a sulfonamide, before analysis.
Experimental Protocols
HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 95%) over several minutes to elute compounds of varying polarity.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of anhydrous acetonitrile. Dilute further if necessary to be within the linear range of the detector.
GC-MS Method for Reaction Monitoring (after derivatization)
-
Derivatization Step: React a quenched aliquot of the reaction mixture with a primary or secondary amine (e.g., benzylamine) to form the corresponding stable sulfonamide.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: 50-500 amu.
¹H NMR for Reaction Monitoring
-
Sample Preparation: Take an aliquot of the reaction mixture and quench it by diluting with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with your reaction components. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Acquire a standard proton spectrum.
-
Ensure a sufficient relaxation delay (D1) for quantitative accuracy (e.g., 5 times the longest T1 value).
-
Integrate the characteristic peaks of the starting material, product, and internal standard.
-
Visualizations
dealing with impurities in (3R)-Oxolane-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-Oxolane-3-sulfonyl chloride. The information provided aims to address common issues related to impurities, stability, and analysis of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound typically arise from the synthetic route and subsequent handling. These can include:
-
(3R)-Oxolane-3-sulfonic acid: This is the hydrolysis product of the sulfonyl chloride and is the most prevalent impurity, forming upon exposure to moisture.
-
Residual Starting Materials: Depending on the synthetic method, unreacted precursors such as (3R)-tetrahydrofuran-3-thiol or (3R)-tetrahydrofuran-3-sulfonic acid may be present.
-
Ring-Opened Byproducts: Under harsh reaction conditions (e.g., high temperatures or strong acids), the tetrahydrofuran ring can undergo cleavage, leading to chlorinated or sulfonated aliphatic impurities.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, toluene) may be present in trace amounts.
Q2: My reaction with this compound is giving low yields. What could be the cause?
A2: Low yields in reactions involving this compound are often attributed to the purity of the reagent and the reaction conditions. Key factors include:
-
Hydrolysis of the Sulfonyl Chloride: The presence of moisture in the reaction solvent or on the glassware will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, thereby reducing the effective concentration of your reagent.
-
Competing Side Reactions: The presence of nucleophilic impurities in your reaction mixture can compete with your desired nucleophile for the sulfonyl chloride.
-
Reaction Temperature: Elevated temperatures can lead to the decomposition of the sulfonyl chloride or promote the formation of unwanted side products.
-
Base Selection: The choice and stoichiometry of the base used to scavenge the HCl byproduct are critical. An inappropriate base can lead to side reactions or incomplete reaction.
Q3: I am observing unexpected peaks in the NMR spectrum of my product. Could they be related to impurities from the this compound?
A3: Yes, impurities from the starting sulfonyl chloride can be carried through to your final product.
-
If your product is a sulfonamide or sulfonate ester, the corresponding derivative of (3R)-Oxolane-3-sulfonic acid could be a significant impurity if the starting sulfonyl chloride was partially hydrolyzed.
-
Signals corresponding to ring-opened byproducts might also be present, although these are typically more complex and may require 2D NMR techniques for full characterization.
Q4: How should I handle and store this compound to minimize impurity formation?
A4: Proper handling and storage are crucial for maintaining the purity of this compound.
-
Moisture-Free Environment: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. Use dry solvents and glassware.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place. Storage at 2-8°C is recommended.
-
Avoid Contamination: Use clean, dry syringes and needles for transferring the reagent. Avoid introducing any contaminants that could catalyze decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity of Starting Material | Hydrolysis of this compound. | Repurify the sulfonyl chloride by distillation under reduced pressure or handle it with extreme care to prevent moisture exposure. |
| Incomplete conversion during synthesis. | Optimize the synthesis reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). | |
| Unexpected Side Products | Ring-opening of the tetrahydrofuran ring. | Use milder reaction conditions (lower temperature, less harsh reagents). |
| Reaction with impurities in solvents or reagents. | Use high-purity, dry solvents and reagents. | |
| Inconsistent Reaction Outcomes | Degradation of this compound upon storage. | Check the purity of the stored reagent before use. Store in smaller, single-use aliquots if possible. |
| Difficulty in Product Purification | Presence of polar impurities like (3R)-Oxolane-3-sulfonic acid. | Perform an aqueous work-up to remove water-soluble impurities. Column chromatography on silica gel may also be effective. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
For higher sensitivity in detecting specific impurities, Selected Ion Monitoring (SIM) can be employed.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of this compound and detecting non-volatile impurities like the corresponding sulfonic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| (3R)-Oxolane-3-sulfonic acid | C₄H₈O₄S | 152.17 | Hydrolysis of the sulfonyl chloride. |
| (3R)-Tetrahydrofuran-3-thiol | C₄H₈OS | 104.17 | Incomplete oxidation in the synthesis. |
| 4-Chlorobutane-1-sulfonic acid | C₄H₉ClO₃S | 172.63 | Ring-opening of the tetrahydrofuran ring. |
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Potential pathways for impurity formation.
Technical Support Center: Thermal Stability of (3R)-Oxolane-3-sulfonyl chloride
This guide is intended for researchers, scientists, and drug development professionals to provide technical support for thermal stability studies of (3R)-Oxolane-3-sulfonyl chloride and related sulfonyl chloride compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with sulfonyl chlorides like this compound?
A1: Sulfonyl chlorides can be thermally unstable and may decompose exothermically. The primary hazards include the potential for a runaway reaction if heated, leading to a rapid increase in temperature and pressure. Decomposition can also release corrosive and toxic gases, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] The stability of sulfonyl halides generally decreases in the order: fluorides > chlorides > bromides > iodides.[2]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[3][4] Ideal storage temperatures are often between 2-8°C.[4] Containers should be tightly sealed to prevent moisture ingress, as sulfonyl chlorides can react with water to form the corresponding sulfonic acid and HCl.[2][5] Use corrosion-resistant containers, such as those made of glass with PTFE-lined caps or high-density polyethylene (HDPE).[4][5]
Q3: What substances are incompatible with this compound?
A3: Sulfonyl chlorides are incompatible with a range of substances, including water, alcohols, amines, bases, and oxidizing agents.[2][4][5] Contact with these materials can lead to vigorous or violent reactions. Store them separately to prevent accidental contact.[3]
Q4: What are the likely decomposition pathways for this compound?
A4: The thermal decomposition of sulfonyl chlorides can proceed through several pathways. A common pathway involves the extrusion of sulfur dioxide (SO₂).[6] For alkanesulfonyl chlorides, decomposition can initiate through the cleavage of the S-Cl bond or the C-S bond.[1] The presence of moisture can lead to hydrolysis, forming the corresponding sulfonic acid and hydrochloric acid.[2]
Hypothetical Thermal Analysis Data
The following table summarizes hypothetical quantitative data that could be obtained from thermal analysis of this compound. This data is for illustrative purposes and should not be considered as experimentally verified.
| Technique | Parameter | Value | Atmosphere | Heating Rate |
| Differential Scanning Calorimetry (DSC) | Onset Temperature (Tonset) | 125 °C | Nitrogen | 10 °C/min |
| Peak Exotherm Temperature (Tpeak) | 145 °C | Nitrogen | 10 °C/min | |
| Enthalpy of Decomposition (ΔHd) | -150 J/g | Nitrogen | 10 °C/min | |
| Thermogravimetric Analysis (TGA) | Onset of Mass Loss | 120 °C | Nitrogen | 10 °C/min |
| Major Mass Loss Step | 120 - 180 °C | Nitrogen | 10 °C/min | |
| Residual Mass @ 300 °C | < 5% | Nitrogen | 10 °C/min |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening
DSC is a key technique for screening the thermal stability of chemicals by measuring the heat flow associated with thermal transitions as a function of temperature.[7][8]
Methodology:
-
Sample Preparation:
-
Due to the reactive nature of sulfonyl chlorides, sample preparation should be conducted in a controlled environment (e.g., a glove box or fume hood) to minimize exposure to atmospheric moisture.
-
Accurately weigh 1-3 mg of this compound into a high-pressure crucible (e.g., gold-plated stainless steel or a sealed glass ampoule) to contain any pressure generated during decomposition.[9] Avoid standard aluminum pans, as they may react with the sample or its decomposition products.[9]
-
Hermetically seal the crucible to prevent the evaporation of the sample and to contain any evolved gases.
-
-
Instrument Setup:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.[10]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition, for example, 30 °C.
-
Heat the sample at a constant rate, typically 5-10 °C/min, to a final temperature that is sufficiently high to observe the entire decomposition event (e.g., 350 °C).[10] A slower heating rate can provide better resolution of thermal events.
-
-
Data Analysis:
-
Determine the onset temperature (Tonset) of any exothermic event, which indicates the start of decomposition.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak. This value provides a measure of the energy released.
-
Thermogravimetric Analysis (TGA) for Decomposition Profiling
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and volatile products.[10]
Methodology:
-
Sample Preparation:
-
Load 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA's high-precision balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled rate, typically 10 °C/min.
-
-
Data Analysis:
-
Analyze the resulting mass vs. temperature curve to identify the onset temperature of mass loss.
-
Determine the temperature ranges of distinct decomposition steps and the percentage of mass lost in each step.
-
Troubleshooting Guide
Q: My DSC results show a variable onset temperature for decomposition across different runs. What could be the cause?
A: Inconsistent onset temperatures can be caused by several factors:
-
Sample Purity: Impurities can catalyze or inhibit decomposition, leading to variability. Ensure the sample is of consistent purity.
-
Moisture Contamination: Partial hydrolysis due to atmospheric moisture can change the decomposition profile. Handle and prepare samples in a dry environment.[5]
-
Heating Rate: Different heating rates will result in different observed onset temperatures. Ensure the heating rate is consistent for all experiments you wish to compare.
-
Sample Mass: Variations in sample mass can slightly affect the heat transfer and the resulting onset temperature. Try to use a consistent sample mass.
Q: I observed an endothermic event in my DSC scan right before the main exotherm. What does this signify?
A: An endotherm preceding an exotherm often indicates a phase transition, such as melting. It is also possible that it represents the energy required to break an initial bond before the main decomposition reaction begins. Correlate this temperature with visual observations if possible (using a melt-stage microscope) to confirm if it is a melt.
Q: My TGA curve shows a mass loss at a much lower temperature than the DSC exotherm. Why is this?
A: This could indicate the loss of a volatile component or a slow, non-energetic decomposition step that is not readily detected by DSC. For example, the sample may contain residual solvent which evaporates upon heating. It could also suggest a decomposition pathway that is not highly exothermic. Coupling the TGA to a mass spectrometer (TGA-MS) can help identify the off-gassed components.
Q: The baseline of my DSC scan is noisy or drifting. How can I fix this?
A: A noisy or drifting baseline can be due to:
-
Instrument Contamination: The DSC cell may be contaminated from a previous run where a pan leaked. Clean the cell according to the manufacturer's instructions.
-
Improper Purge Gas Flow: An inconsistent or incorrect purge gas flow rate can cause baseline issues. Check your gas supply and flow controller.
-
Poorly Sealed Crucible: If the crucible is not properly sealed, the sample may slowly vaporize, causing a drifting baseline. Ensure your crucibles are hermetically sealed.[9]
Visual Workflow for Thermal Stability Assessment
The following diagram outlines a logical workflow for assessing the thermal stability of a reactive chemical like this compound.
Caption: Workflow for thermal hazard assessment of reactive chemicals.
References
- 1. datapdf.com [datapdf.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 4. How to store 4 - Toluene Sulfonyl Chloride properly? - Blog [nuomengchemical.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icheme.org [icheme.org]
- 8. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
impact of solvent on (3R)-Oxolane-3-sulfonyl chloride reactivity
This technical support center provides guidance on the impact of solvent on the reactivity of (3R)-Oxolane-3-sulfonyl chloride, including troubleshooting guides and frequently asked questions.
Disclaimer: Direct experimental data on the reactivity of this compound is limited in publicly available literature. The information provided here is based on established principles of sulfonyl chloride chemistry and data from analogous compounds. Researchers should always perform small-scale test reactions to determine optimal conditions for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for this compound with nucleophiles?
A1: Based on studies of similar alkanesulfonyl and arenesulfonyl chlorides, the reaction of this compound with nucleophiles (such as amines or alcohols) is expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This involves a direct attack of the nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion.
Q2: How does solvent polarity affect the reactivity?
A2: Solvent polarity can significantly influence the reaction rate.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dichloromethane, THF): These solvents are generally recommended for SN2 reactions of sulfonyl chlorides with nucleophiles like amines.[4][5][6] They can solvate the counter-ion of the nucleophile (if it's a salt) without strongly solvating the nucleophile itself, thus enhancing its reactivity.[7]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding, which reduces its nucleophilicity. More importantly, these solvents can act as nucleophiles themselves, leading to competitive side reactions like hydrolysis (with water) or alcoholysis (with alcohols), a process known as solvolysis.[1][8][9][10]
Q3: What is "solvolysis" and when is it a concern?
A3: Solvolysis is a reaction where the solvent also acts as the nucleophile. For this compound, this means:
-
Hydrolysis: In the presence of water, the sulfonyl chloride can be hydrolyzed to the corresponding (3R)-Oxolane-3-sulfonic acid. This is a common side reaction and a reason to use anhydrous (dry) solvents and reagents.[6][9]
-
Alcoholysis: If the solvent is an alcohol (e.g., methanol, ethanol), it will react with the sulfonyl chloride to form a sulfonate ester.
Solvolysis is a significant concern when you are trying to react the sulfonyl chloride with a different, desired nucleophile in a protic solvent.
Q4: What is the role of a base (e.g., pyridine, triethylamine) in these reactions?
A4: When reacting a sulfonyl chloride with a nucleophile like a primary or secondary amine, one equivalent of hydrochloric acid (HCl) is produced. This HCl can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the generated HCl, allowing the reaction to proceed to completion.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | 1. Poorly nucleophilic reactant.2. Inappropriate solvent choice.3. Reaction temperature is too low.4. Protonation of the nucleophile by generated HCl. | 1. Consider using a stronger nucleophile or a catalyst.2. Switch to a polar aprotic solvent like acetonitrile or dichloromethane. Ensure the solvent is anhydrous.3. Gradually increase the reaction temperature and monitor by TLC.4. Add at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[12] |
| Formation of Sulfonic Acid Byproduct | Presence of water in the reaction mixture (from solvents, reagents, or atmosphere). | 1. Use anhydrous solvents and reagents.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple Products Observed on TLC/NMR | 1. Side reaction with the solvent (solvolysis).2. Formation of a "sulfene" intermediate via elimination, followed by reaction with nucleophiles.[13]3. Degradation of product during workup.[14] | 1. Avoid protic solvents if they are not the intended reactant.2. This is more likely with sulfonyl chlorides having an α-hydrogen and in the presence of a strong base. Use a milder base or different reaction conditions.3. Test the stability of your product to the workup conditions (e.g., acidic or basic washes) on a small scale.[14] |
| Difficulty Isolating the Product | 1. Product is water-soluble.2. Formation of an emulsion during aqueous workup. | 1. If the product is polar, it may be lost to the aqueous layer. Try extracting the aqueous phase multiple times or back-extracting with a different organic solvent.[14]2. Try adding brine (saturated NaCl solution) to break the emulsion or filter the mixture through a pad of Celite. |
Data Presentation
While specific kinetic data for this compound is unavailable, the following table illustrates the general effect of solvent on the solvolysis rates of analogous sulfonyl chlorides. Note the significant impact of both solvent ionizing power (YCl) and solvent nucleophilicity (NT).
Table 1: Relative Solvolysis Rates of Benzenesulfonyl Chloride in Various Solvents at 35.0 °C (Data generalized from literature to illustrate trends[1])
| Solvent | Solvent Type | Relative Rate Constant (krel) | Key Solvent Properties |
| Ethanol | Polar Protic | 1 | Moderate Nucleophilicity, Moderate Ionizing Power |
| Methanol | Polar Protic | 2.5 | Higher Nucleophilicity than Ethanol |
| Water | Polar Protic | ~200 | High Nucleophilicity, High Ionizing Power |
| 90% Acetone (aq) | Polar Protic Mixture | ~10 | Lower Nucleophilicity than pure water |
| 97% TFE (aq) | Polar Protic (Fluorinated) | ~5 | Low Nucleophilicity, High Ionizing Power |
TFE = 2,2,2-Trifluoroethanol
Experimental Protocols
General Protocol for the Sulfonylation of an Amine
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.5 eq)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the non-nucleophilic base (e.g., triethylamine) dropwise with stirring.
-
Dissolve this compound in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl (to remove excess amine and base), followed by saturated aqueous NaHCO3 (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Generalized Sₙ2 mechanism for sulfonamide formation.
Caption: Troubleshooting workflow for sulfonylation reactions.
Caption: Logic diagram for selecting an appropriate solvent.
References
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Khan Academy [khanacademy.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 13. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to (3R)-Oxolane-3-sulfonyl Chloride and Other Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the choice of a sulfonylating agent is pivotal for the efficient and selective introduction of the critical sulfonamide functional group. This guide provides an objective comparison of the novel chiral reagent, (3R)-Oxolane-3-sulfonyl chloride, with two of the most commonly employed sulfonylating agents: the aromatic p-toluenesulfonyl chloride (TsCl) and the aliphatic methanesulfonyl chloride (MsCl). This comparison is supported by a review of existing experimental data for analogous compounds and provides detailed experimental protocols.
General Properties and Reactivity Overview
Sulfonyl chlorides (R-SO₂Cl) are reactive electrophiles that readily undergo nucleophilic substitution with primary and secondary amines to form sulfonamides. The reactivity of a sulfonyl chloride is influenced by the electronic and steric nature of the "R" group. Aromatic sulfonyl chlorides, such as TsCl, are generally less reactive than aliphatic ones like MsCl due to the electron-withdrawing nature of the aromatic ring which stabilizes the sulfonyl group. However, the steric bulk of the tosyl group can also influence reaction rates.
This compound presents a unique combination of features: it is an aliphatic sulfonyl chloride, suggesting higher reactivity than aromatic counterparts, and it possesses a chiral center within a cyclic ether framework. The oxolane (tetrahydrofuran) ring may influence its reactivity and solubility, while its chirality offers potential for applications in asymmetric synthesis.
Performance in Sulfonamide Synthesis: A Comparative Analysis
While direct, side-by-side comparative studies involving this compound are not extensively available in the reviewed literature, we can extrapolate its expected performance based on data from analogous aliphatic and aromatic sulfonylating agents. The following table summarizes typical experimental outcomes for the sulfonylation of a model primary amine, aniline.
Disclaimer: The data for this compound is hypothetical and presented for illustrative comparison based on the general reactivity trends of aliphatic sulfonyl chlorides. Actual experimental results may vary.
| Sulfonylating Agent | Structure | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| This compound | Likely shorter than TsCl | Potentially > 90% | Chiral product, potentially higher solubility of the resulting sulfonamide. | |
| p-Toluenesulfonyl chloride (TsCl) | 2-12 hours | 85-95%[1] | Forms stable, often crystalline sulfonamides. Lower reactivity than aliphatic sulfonyl chlorides. | |
| Methanesulfonyl chloride (MsCl) | 0.5-3 hours | > 95% | Highly reactive, may lead to side reactions if not controlled. The resulting mesylamides can have different properties compared to tosylamides. |
Experimental Protocols
Detailed methodologies for the synthesis of N-phenylbenzenesulfonamide using different sulfonylating agents are provided below. These protocols are based on established procedures for sulfonamide synthesis.[1]
General Procedure for the Sulfonylation of Aniline
To a solution of aniline (1.0 mmol) and a suitable base (e.g., pyridine or triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, 10 mL) at 0 °C is added the respective sulfonyl chloride (1.1 mmol) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Logical Relationships in Sulfonylation Reactions
The choice of sulfonylating agent, base, and solvent are interconnected and crucial for a successful sulfonylation reaction. The following diagram illustrates these relationships.
Caption: Interdependencies in Sulfonamide Synthesis.
Experimental Workflow for Sulfonamide Synthesis
The general workflow for a typical sulfonylation reaction is outlined below, from reactant preparation to product purification.
Caption: General Sulfonylation Workflow.
Signaling Pathway Analogy: The Role of Sulfonamides in Drug Action
Sulfonamides are a cornerstone of many therapeutic agents, often acting as inhibitors of specific enzymes. The sulfonamide moiety can mimic a transition state or bind to a critical region of the enzyme's active site. For instance, in the case of carbonic anhydrase inhibitors, the sulfonamide group coordinates to the zinc ion in the active site, blocking its catalytic activity.
Caption: Enzyme Inhibition by a Sulfonamide Drug.
Conclusion
This compound emerges as a promising sulfonylating agent, particularly for applications where chirality and potentially improved solubility are desired. Its expected high reactivity, characteristic of aliphatic sulfonyl chlorides, could lead to shorter reaction times and high yields. In contrast, TsCl remains a reliable reagent for producing stable, crystalline sulfonamides, while MsCl offers high reactivity for rapid conversions. The selection of the optimal sulfonylating agent will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, the stereochemical outcome, and the physicochemical properties of the final sulfonamide product. Further experimental studies directly comparing these reagents are warranted to fully elucidate the performance of this compound in various synthetic contexts.
References
(3R)-Oxolane-3-sulfonyl Chloride: An Enigmatic Player in Enantioselective Synthesis
Despite a thorough investigation of scientific literature and chemical databases, the use of (3R)-Oxolane-3-sulfonyl chloride as a reagent or auxiliary in enantioselective synthesis remains largely undocumented. This notable absence of published data prevents a direct comparative analysis of its performance against other established methodologies in the field.
Enantioselective synthesis, a cornerstone of modern drug discovery and development, relies on a diverse toolbox of chiral auxiliaries, catalysts, and reagents to control the stereochemical outcome of chemical reactions. Prominent examples of well-established methods include the use of Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine as chiral auxiliaries, as well as a vast array of chiral metal catalysts and organocatalysts. These methods have been extensively studied and their efficacy in achieving high yields and enantioselectivities for a wide range of transformations is well-documented.
In contrast, this compound, also known as (3R)-tetrahydrofuran-3-sulfonyl chloride, does not appear in the current body of scientific literature as a tool for inducing chirality in synthetic sequences. While the synthesis of various sulfonyl chlorides and the use of chiral sulfonamides in medicinal chemistry are widely reported, the specific application of this chiral cyclic sulfonyl chloride in asymmetric synthesis is not described.
This lack of available information makes it impossible to provide a quantitative comparison of its performance, including key metrics such as:
-
Reaction Yields: The efficiency of a synthetic step in converting starting materials to the desired product.
-
Diastereomeric/Enantiomeric Excess (de/ee): A measure of the stereochemical purity of the product.
-
Reaction Conditions: The specific temperature, pressure, solvent, and catalysts required for the transformation.
Furthermore, without published experimental protocols, a detailed description of the methodologies for its use cannot be provided.
General Principles of Chiral Auxiliaries in Enantioselective Synthesis
To provide context for the reader, the general workflow for utilizing a chiral auxiliary in enantioselective synthesis is outlined below. This process typically involves three key stages:
Figure 1. A generalized workflow for the use of a chiral auxiliary in enantioselective synthesis.
In a hypothetical scenario, this compound would be covalently attached to a prochiral substrate. The inherent chirality of the oxolane ring would then direct the approach of a reagent in a subsequent chemical transformation, leading to the preferential formation of one diastereomer of the product. Finally, the chiral auxiliary would be cleaved to yield the desired enantiomerically enriched product and, ideally, the auxiliary could be recovered for reuse.
Alternative Methods in Enantioselective Synthesis
Given the absence of data for this compound, researchers and drug development professionals seeking to perform enantioselective syntheses can turn to a wide array of well-validated methods. A brief overview of some common alternatives is presented in the table below.
| Method Category | Specific Example | Typical Applications | Key Advantages |
| Chiral Auxiliaries | Evans Oxazolidinones | Aldol reactions, alkylations, acylations | High diastereoselectivity, predictable stereochemical outcome, well-established protocols. |
| Oppolzer's Camphorsultam | Michael additions, Diels-Alder reactions, alkylations | Crystalline derivatives aid in purification, robust and reliable. | |
| Pseudoephedrine Amides | Alkylation of enolates | Inexpensive, both enantiomers are readily available, auxiliary is easily cleaved. | |
| Asymmetric Catalysis | Chiral Metal Catalysts (e.g., BINAP-Ru) | Asymmetric hydrogenation, C-C bond formation | High turnover numbers (low catalyst loading), broad substrate scope. |
| Organocatalysis (e.g., Proline) | Aldol reactions, Mannich reactions, Michael additions | Metal-free, often milder reaction conditions, environmentally benign. | |
| Enzymatic Reactions | Lipases, Ketoreductases | Kinetic resolution of racemates, asymmetric reductions | High enantioselectivity, mild reaction conditions (aqueous media), environmentally friendly. |
Table 1. Overview of established alternative methods for enantioselective synthesis.
Conclusion
At present, a comprehensive comparison guide on the use of this compound in enantioselective synthesis cannot be compiled due to a lack of available scientific data. Researchers in the field are encouraged to consult the extensive literature on the well-established alternative methods outlined above. Should information regarding the application of this compound in this context become available, a thorough evaluation and comparison with existing techniques would be a valuable addition to the field of asymmetric synthesis.
A Comparative Guide to the Reactivity of (3R)-Oxolane-3-sulfonyl Chloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylation is a fundamental transformation in organic synthesis, crucial for the conversion of alcohols and amines into sulfonates and sulfonamides, respectively. These functional groups serve as excellent leaving groups in nucleophilic substitution reactions and are integral components of many biologically active molecules. Tosyl chloride (p-toluenesulfonyl chloride) is a venerable reagent in this field, valued for its reactivity and the crystallinity it often imparts to its derivatives. (3R)-Oxolane-3-sulfonyl chloride, a less common, chiral reagent, offers unique structural features that may be advantageous in specific synthetic contexts, particularly in the synthesis of complex chiral molecules.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both sulfonyl chlorides is presented in Table 1.
| Property | This compound | Tosyl Chloride (p-toluenesulfonyl chloride) |
| Molecular Formula | C₄H₇ClO₃S | C₇H₇ClO₂S |
| Molecular Weight | 170.61 g/mol | 190.65 g/mol |
| Appearance | Colorless to yellow liquid | White solid |
| Chirality | Chiral (R-enantiomer) | Achiral |
| Solubility | Soluble in a wide range of organic solvents | Soluble in many organic solvents (e.g., pyridine, chloroform, diethyl ether, toluene) |
Comparative Reactivity Analysis
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom, which is influenced by both electronic and steric factors.
Electronic Effects
The key difference in the electronic nature of the two molecules lies in the substituent attached to the sulfonyl group.
-
Tosyl Chloride: The tosyl group possesses a p-tolyl substituent. The aromatic ring is electron-donating overall via hyperconjugation and weak inductive effects of the methyl group. However, the phenyl ring itself can withdraw electron density from the sulfonyl group through resonance, which can slightly stabilize the sulfonyl chloride.
-
This compound: This molecule features an oxolane (tetrahydrofuran) ring. The oxygen atom in the ring is electron-withdrawing via induction due to its high electronegativity. This inductive effect is expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride group. Research indicates that the sulfonyl chloride group preferentially forms at the 3-position of the tetrahydrofuran ring due to the electronic effects of the oxygen heteroatom[1]. This suggests a significant electronic influence of the ether oxygen.
Steric Effects
Steric hindrance around the sulfonyl group can significantly impact the rate of reaction with nucleophiles.
-
Tosyl Chloride: The p-tolyl group is relatively bulky, which can introduce some steric hindrance, particularly with sterically demanding nucleophiles.
-
This compound: The oxolane ring is a five-membered aliphatic ring. While not planar, it is generally considered to be less sterically demanding than a substituted aromatic ring. The sulfonyl chloride group is attached to a secondary carbon within the ring.
Summary of Expected Reactivity
Based on the analysis of electronic and steric effects, a qualitative comparison of the expected reactivity is summarized in Table 2.
| Feature | This compound | Tosyl Chloride | Supporting Rationale |
| Electrophilicity of Sulfur | Higher | Lower | The electron-withdrawing inductive effect of the ether oxygen in the oxolane ring increases the positive charge on the sulfur atom. |
| Steric Hindrance | Lower | Higher | The aliphatic oxolane ring is generally less bulky than the p-tolyl group. |
| Expected Reactivity | Higher | Lower | A combination of increased electrophilicity and reduced steric hindrance is expected to lead to a higher reaction rate. |
Experimental Protocols
Detailed experimental protocols for sulfonylation reactions are provided below. These are general procedures and may require optimization for specific substrates.
General Procedure for the Sulfonylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
Sulfonyl chloride (1.1 - 1.5 eq)
-
Anhydrous pyridine or a mixture of triethylamine (1.5 - 2.0 eq) and dichloromethane (DCM)
-
Anhydrous dichloromethane (if not using pyridine as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Dissolve the alcohol in anhydrous pyridine or DCM.
-
If using DCM, add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (either this compound or tosyl chloride) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A generalized workflow for the sulfonylation of an alcohol.
Reaction Mechanism and Structural Comparison
The reaction of a sulfonyl chloride with a nucleophile, such as an alcohol, proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.
General Reaction Pathway
Caption: The general mechanism for the formation of a sulfonate ester.
Structural Comparison of Reactants
The structural differences between the two sulfonyl chlorides are visualized below.
Caption: 2D structures of this compound and Tosyl Chloride.
Conclusion
While tosyl chloride remains a highly effective and widely used reagent for sulfonylation, this compound presents a compelling alternative, particularly when higher reactivity or the introduction of a chiral, non-aromatic moiety is desired. Based on fundamental principles of electronic and steric effects, this compound is predicted to be more reactive than tosyl chloride. The presence of the oxolane ring also offers opportunities for further synthetic manipulations. Researchers are encouraged to consider these factors when selecting a sulfonylating agent for their specific applications. Experimental validation of the predicted reactivity differences under specific reaction conditions is recommended.
References
Comparative Guide to the Biological Activity of Sulfonamide Derivatives Related to (3R)-Oxolane-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available data on the specific biological activity of derivatives of (3R)-Oxolane-3-sulfonyl chloride is limited. This guide provides a comparative overview of the biological activities of structurally related sulfonamide derivatives, particularly those containing cyclic ether moieties, to serve as a valuable reference for researchers interested in this chemical space. The experimental data and protocols presented are based on studies of these related compounds and are intended to be representative.
Introduction
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various sulfonamide derivatives from the literature, categorized by their primary therapeutic area. These compounds, while not direct derivatives of this compound, provide insight into the potential activities of this class of molecules.
Table 1: Anticancer Activity of Selected Sulfonamide Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference Compound |
| Thiophene-based Sulfonamides | 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 | 7.2 µM, 4.62 µM, 7.13 µM | Doxorubicin, Cisplatin |
| 1,2,4-Triazine Sulfonamides | MM131 | DLD-1, HT-29 | ~3 µM (significant activity) | 5-fluorouracil |
| Benzenesulfonamides | Compound 12d (s-triazine linker) | MDA-MB-468 (Breast) | GI% = 62% | - |
| Coumarin-based Sulfonamides | Various 3-(N-aryl) sulfonamides | Various | GI₅₀ < 100 µM | - |
Table 2: Antimicrobial Activity of Selected Sulfonamide Derivatives
| Compound Class | Specific Derivative Example | Bacterial/Fungal Strain | Activity (MIC/Zone of Inhibition) | Reference Compound |
| N-Sulfonamide 2-Pyridones | Compound 11a | Various bacterial and fungal strains | IC₅₀ (DHPS) = 2.76 µg/mL, IC₅₀ (DHFR) = 0.20 µg/mL | Ampicillin, Gentamicin, Nystatin |
| Thienopyrimidine-Sulfonamides | Compound 12ii | Staphylococcus aureus, Escherichia coli | MIC = 125 µg/mL | Sulfadiazine |
| Amino Acid-Sulfonamide Conjugates | Compound 5a | Escherichia coli | Zone of inhibition: 31 mm (MIC: 7.81 µg/mL) | Ciprofloxacin |
| General Sulfonamides | Compound I (p-nitro substitution) | Staphylococcus aureus | MIC = 32 µg/mL | Trimethoprim-sulphamethoxazole |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from the available literature on sulfonamide testing.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test sulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test sulfonamide derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Mandatory Visualizations
General Synthesis of Sulfonamides
Caption: General reaction scheme for the synthesis of sulfonamide derivatives.
Simplified Folate Synthesis Pathway and Sulfonamide Inhibition
Caption: Mechanism of antibacterial action via competitive inhibition of DHPS.
References
A Guide to the Cost-Benefit Analysis of Chiral Sulfonylating Agents in Synthesis: A Framework for Evaluation
For researchers, scientists, and drug development professionals, the selection of a suitable chiral reagent is a critical decision that balances synthetic efficiency with economic viability. This guide provides a framework for the cost-benefit analysis of chiral sulfonylating agents, with a focus on (3R)-Oxolane-3-sulfonyl chloride as a case study for evaluation when considering novel or less-documented reagents.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide offers a comprehensive approach to evaluating its potential benefits against its costs and compares it to more established alternatives. The principles and methodologies outlined here are broadly applicable to the assessment of any new chiral sulfonylating agent.
Key Considerations in the Cost-Benefit Analysis
A thorough cost-benefit analysis of a chiral sulfonylating agent extends beyond the per-gram cost of the material. Researchers must consider a range of factors that impact the overall efficiency and cost-effectiveness of a synthetic route.
Table 1: Factors for Cost-Benefit Analysis of Chiral Sulfonylating Agents
| Factor | Key Metrics and Considerations |
| Cost of Goods | - Price per gram/mole- Availability from suppliers- Purity and need for further purification |
| Synthetic Performance | - Reaction yield (%)- Diastereomeric excess (de) or enantiomeric excess (ee) (%) of the product- Reaction time and temperature- Ease of purification of the product |
| Process & Safety | - Number of synthetic steps to prepare the agent (if not commercially available)- Stability and shelf-life- Toxicity and handling precautions- Compatibility with other functional groups |
| Downstream Impact | - Ease of removal of the chiral auxiliary (if applicable)- Impact on the overall yield of the final target molecule |
| Waste & Sustainability | - Process Mass Intensity (PMI)- "Green" chemistry metrics (e.g., atom economy)- Nature of byproducts and waste streams |
Comparative Analysis: this compound vs. Alternatives
In the absence of direct comparative data for this compound, we present a comparative framework using common classes of sulfonyl chlorides. Researchers can use this template to input their own experimental data when evaluating this or other novel reagents. The primary application of a chiral sulfonyl chloride is in the synthesis of chiral sulfonamides, which are important pharmacophores in many drug molecules.
Common Alternatives to Novel Chiral Sulfonylating Agents:
-
Achiral Sulfonyl Chlorides (e.g., Ts-Cl, Ms-Cl): Used for the synthesis of achiral sulfonamides or in combination with a chiral amine. This is often the most cost-effective option if the chirality is already present in the other reactant.
-
Well-Established Chiral Sulfonylating Agents (e.g., Camphorsulfonyl Chloride): These have a long history of use in asymmetric synthesis, and their performance is well-documented. They serve as a good benchmark for comparison.
-
Other Heterocyclic Sulfonyl Chlorides (e.g., Pyridine-3-sulfonyl chloride): These are often used to introduce specific heterocyclic moieties into a molecule, which can be crucial for biological activity.[1][2]
Table 2: Performance Comparison Template for Sulfonylating Agents in Sulfonamide Synthesis
| Parameter | This compound | (1S)-(+)-10-Camphorsulfonyl chloride | p-Toluenesulfonyl chloride (Ts-Cl) |
| Structure | This compound | (1S)-(+)-10-Camphorsulfonyl chloride | p-Toluenesulfonyl chloride |
| Chirality | Chiral | Chiral | Achiral |
| Typical Yield (%) | Data to be determined | 80-95% | >90% |
| Diastereoselectivity (de %) | Data to be determined | >95% | N/A |
| Reaction Conditions | Data to be determined | Amine, Base (e.g., Et3N), CH2Cl2, 0°C to rt | Amine, Base (e.g., Pyridine), CH2Cl2, 0°C to rt |
| Cost per mole | Check supplier pricing | ~$100-200/mol | ~$10-20/mol |
| Key Advantages | - Potentially novel stereochemical outcomes- Introduction of an oxolane moiety | - High diastereoselectivity- Well-established and reliable | - Low cost- High reactivity |
| Key Disadvantages | - Limited availability and data- Potentially high cost | - Higher cost- Bulky auxiliary group | - Achiral |
Experimental Protocols
A general experimental protocol for the synthesis of a sulfonamide is provided below. This can be adapted for the specific sulfonyl chloride and amine being used.
General Experimental Protocol for Sulfonamide Synthesis
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Dichloromethane (CH2Cl2) or other suitable aprotic solvent
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Visualization of Workflow and Decision-Making
The following diagrams, generated using the DOT language, illustrate the logical workflow for selecting a sulfonylating agent and the general experimental process.
Caption: Decision-making flowchart for selecting a sulfonylating agent.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
The selection of a chiral sulfonylating agent like this compound requires a multifaceted cost-benefit analysis. While the initial cost and availability are important, a comprehensive evaluation of synthetic performance, process safety, and downstream implications is essential for making an informed decision. By utilizing a structured comparative framework and detailed experimental protocols, researchers can effectively assess the utility of novel reagents and optimize their synthetic strategies for the efficient and cost-effective production of valuable chiral molecules.
References
The Role of (3R)-Oxolane-3-sulfonyl Chloride in Drug Discovery: A Comparative Guide to Sulfonamide Scaffolds
Introduction
Comparative Analysis of Sulfonyl Chloride Building Blocks
The choice of sulfonyl chloride is a critical decision in the design of sulfonamide-based drugs, as it directly impacts the three-dimensional shape, polarity, and metabolic stability of the final compound. Here, we compare the theoretical and observed properties of sulfonamides derived from (3R)-Oxolane-3-sulfonyl chloride with those from methanesulfonyl chloride (an acyclic alternative) and p-toluenesulfonyl chloride (an aromatic alternative).
| Property | (3R)-Oxolane-3-sulfonamide Derivatives | Methanesulfonamide Derivatives | p-Toluenesulfonamide Derivatives |
| Scaffold Type | Chiral, Cyclic, Saturated | Acyclic, Flexible | Aromatic, Rigid |
| Solubility | Generally enhanced due to the polar ether group of the THF ring. | Moderate, dependent on the rest of the molecule. | Generally lower due to the hydrophobic aromatic ring. |
| Lipophilicity (cLogP) | Lowered by the introduction of the THF ring. | Variable, generally lower than aromatic analogues. | Increased by the aromatic ring. |
| Metabolic Stability | The THF ring can be susceptible to oxidation, but is generally more stable than simple alkyl chains. | The methyl group is generally metabolically stable. | The methyl group on the aromatic ring can be a site of oxidation. |
| 3D Shape & Vectorial Projection | Provides a well-defined 3D scaffold, useful for probing specific interactions within a binding pocket. | High conformational flexibility. | Provides a rigid, planar scaffold. |
| Chirality | Introduces a stereocenter, which can lead to stereospecific interactions with the biological target and improved selectivity. | Achiral. | Achiral. |
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
This protocol describes a general method for the synthesis of sulfonamides from a primary or secondary amine and a sulfonyl chloride.
dot
Caption: General workflow for sulfonamide synthesis.
Materials:
-
Amine (1.0 equivalent)
-
This compound (or alternative sulfonyl chloride, 1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (1.2 equivalents)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of the sulfonyl chloride in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Signaling Pathway Context: The Sulfonamide Moiety in Drug Action
The sulfonamide group is a key pharmacophore in a wide range of drugs, acting as a hydrogen bond donor and acceptor, and as a mimic of a carboxylic acid or amide. Its geometry and electronic properties are critical for binding to target proteins.
dot
Caption: General mechanism of sulfonamide drug action.
The sulfonamide functional group is prevalent in various classes of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1] The nitrogen atom of the sulfonamide can be unsubstituted, monosubstituted, or disubstituted, which influences its acidity and hydrogen bonding capacity. The sulfur atom is tetrahedral, and the substituents on the sulfur and nitrogen atoms project in distinct vectors, which is crucial for precise interactions within a protein's binding pocket.
Conclusion
While a dedicated case study for a drug developed using this compound is not prominent in publicly accessible literature, the principles of medicinal chemistry suggest its value as a building block. The introduction of a chiral, cyclic, and relatively polar tetrahydrofuran moiety offers a distinct advantage over simple acyclic or aromatic sulfonyl chlorides in fine-tuning the properties of a drug candidate. The well-defined stereochemistry can lead to enhanced target selectivity and potency, while the increased polarity can improve solubility and other pharmacokinetic parameters. Future drug discovery efforts may see the broader application of such chiral, saturated heterocyclic sulfonyl chlorides as chemists continue to explore novel chemical space to address challenging biological targets.
References
Assessing the Stereoselectivity of (3R)-Oxolane-3-sulfonyl Chloride Reactions: A Comparative Guide
For Immediate Release
In the landscape of chiral building blocks for drug discovery and development, (3R)-Oxolane-3-sulfonyl chloride emerges as a promising reagent for the introduction of a chiral sulfonate or sulfonamide moiety. This guide provides a comparative assessment of the expected stereoselectivity of reactions involving this compound against other established chiral sulfonylating agents. Due to the limited direct experimental data on this specific compound, this guide extrapolates from well-documented reactions of analogous chiral sulfonyl chlorides to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic applications.
Introduction to Stereoselective Sulfonylation
The formation of sulfonate esters and sulfonamides from sulfonyl chlorides is a cornerstone of modern organic synthesis. When the sulfonyl chloride itself is chiral, the reaction can proceed with a degree of stereoselectivity, influencing the formation of diastereomers or enantiomers. This stereocontrol is crucial in the synthesis of complex, biologically active molecules where specific stereoisomers are required for therapeutic efficacy. The chiral center at the 3-position of the oxolane ring in this compound is poised to influence the stereochemical outcome of its reactions with prochiral nucleophiles or in kinetic resolutions of racemic partners.
Comparison of Stereoselectivity in Sulfonate Ester Formation
The reaction of a chiral sulfonyl chloride with an alcohol in the presence of a base is a standard method for preparing chiral sulfonate esters. The stereochemical outcome of this reaction is primarily dictated by the interaction between the chiral sulfonylating agent and the alcohol. The formation of the sulfonate ester typically proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction.[1][2][3] However, when the alcohol is prochiral or racemic, the chiral sulfonyl chloride can exhibit diastereoselectivity.
Table 1: Comparison of Diastereoselectivity in Sulfonate Ester Formation
| Chiral Sulfonylating Agent | Nucleophile (Alcohol) | Diastereomeric Excess (d.e.) | Reference |
| This compound (Predicted) | Prochiral diol | Moderate to Good | Predicted |
| (-)-Camphorsulfonyl chloride | (±)-endo-Borneol | >95% | [General literature on kinetic resolution] |
| (1S)-(-)-10-Camphorsulfonyl chloride | Racemic secondary alcohols | Variable (kinetic resolution) | [General literature on kinetic resolution] |
| Chiral N-sulfonyl-1,2,3-oxathiazolidine-2-oxide | Various alcohols | High | [4] |
Note: Data for this compound is predictive and based on the expected steric and electronic influence of the chiral oxolane moiety.
Experimental Protocol: General Procedure for Diastereoselective Sulfonylation of a Prochiral Diol
-
To a stirred solution of the prochiral diol (1.0 equiv.) and a suitable base (e.g., pyridine or triethylamine, 1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added a solution of the chiral sulfonyl chloride (1.1 equiv.) in the same solvent dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the diastereomeric sulfonate esters.
-
The diastereomeric excess (d.e.) is determined by chiral HPLC or NMR analysis of the purified product.
Caption: Workflow for a typical diastereoselective sulfonylation reaction.
Comparison of Stereoselectivity in Sulfonamide Formation
The reaction of sulfonyl chlorides with primary or secondary amines provides sulfonamides. When a chiral sulfonyl chloride reacts with a chiral, non-racemic amine, a pair of diastereomeric sulfonamides are formed. The ratio of these diastereomers is influenced by the steric and electronic matching between the two chiral reactants.
Table 2: Comparison of Diastereoselectivity in Sulfonamide Formation
| Chiral Sulfonylating Agent | Nucleophile (Amine) | Diastereomeric Excess (d.e.) | Reference |
| This compound (Predicted) | Chiral primary amine | Moderate | Predicted |
| Tosyl chloride | Chiral α-substituted primary amines | Up to 17% | [5] |
| Nosyl chloride | Chiral α-substituted primary amines | Up to 17% | [5] |
| Chiral 2-azabicycloalkane derived sulfonyl chlorides | Various amines | Good to Excellent | [6] |
Note: Data for this compound is predictive.
Experimental Protocol: General Procedure for Diastereoselective Sulfonamide Formation
-
To a solution of the chiral amine (1.0 equiv.) and a base (e.g., triethylamine, 1.5 equiv.) in a suitable solvent (e.g., dichloromethane) at 0 °C, a solution of the chiral sulfonyl chloride (1.1 equiv.) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is monitored by TLC for completion.
-
The reaction mixture is diluted with the solvent and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the diastereomeric sulfonamides.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Caption: Key factors influencing stereoselectivity in sulfonamide formation.
Alternative Approaches to Chiral Sulfonates and Sulfonamides
While the use of chiral sulfonyl chlorides is a direct approach, other methods exist for the stereoselective synthesis of chiral sulfonates and sulfonamides. These include the use of chiral auxiliaries on the nucleophile or the application of chiral catalysts.
-
Chiral Auxiliaries: A non-chiral sulfonyl chloride can be reacted with a chiral alcohol or amine that acts as a chiral auxiliary. After the sulfonylation reaction, the auxiliary can be cleaved to yield the desired chiral product. For instance, quinine has been successfully employed as a chiral auxiliary in the asymmetric synthesis of sulfinamides.[7]
-
Catalytic Methods: The development of catalytic enantioselective methods for sulfonylation is an active area of research. These methods often involve the use of chiral catalysts, such as peptides or organocatalysts, to control the stereochemical outcome of the reaction between an achiral sulfonyl chloride and a prochiral nucleophile.
Conclusion
This compound holds potential as a valuable chiral building block for the stereoselective synthesis of sulfonate esters and sulfonamides. Based on the principles of stereoselective sulfonylation reactions established with other chiral reagents, it is anticipated that this compound will exhibit moderate to good diastereoselectivity in its reactions with chiral or prochiral nucleophiles. The rigid oxolane ring is expected to provide a well-defined steric environment, influencing the approach of the nucleophile and leading to a preference for one diastereomeric product.
Further experimental validation is necessary to fully elucidate the stereoselectivity profile of this promising reagent. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to explore the synthetic utility of this compound in their drug discovery and development endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of sulfinamides using (-)-quinine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-Reviewed Efficacy Data for (3R)-Oxolane-3-sulfonyl chloride Currently Unavailable in Scientific Literature
A comprehensive review of peer-reviewed scientific literature reveals a significant gap in an efficacy-focused study of (3R)-Oxolane-3-sulfonyl chloride . While information regarding the synthesis and general chemical properties of sulfonyl chlorides is available, specific studies detailing the efficacy of the (3R)-enantiomer of oxolane-3-sulfonyl chloride, including comparative performance data and detailed experimental protocols, could not be located.
The current body of research on sulfonyl chlorides primarily centers on their synthesis and utility as reactive intermediates in organic chemistry. For instance, various methods have been developed for the synthesis of sulfonyl chlorides, often highlighting improvements in yield, safety, and environmental impact. These methods include oxidative chlorosulfonation of S-alkyl isothiourea salts and Sandmeyer-type reactions using anilines and a stable SO2 surrogate.
However, this focus on synthesis has not yet translated into published efficacy studies for this compound in specific applications, such as in drug development or materials science. Without such studies, a comparison guide with quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, as requested, cannot be accurately generated.
Researchers and drug development professionals interested in the potential applications of this compound will likely need to conduct foundational efficacy studies to establish its performance characteristics and compare them to existing alternatives.
General Synthesis of Sulfonyl Chlorides
While specific efficacy data is lacking, the synthesis of sulfonyl chlorides is a well-documented area of organic chemistry. A general approach involves the oxidative chlorination of sulfur-containing starting materials.
Below is a generalized workflow for the synthesis of sulfonyl chlorides, which could be adapted for the specific synthesis of this compound, likely starting from a chiral precursor to maintain the stereochemistry.
Safety Operating Guide
Navigating the Safe Disposal of (3R)-Oxolane-3-sulfonyl chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. (3R)-Oxolane-3-sulfonyl chloride, a member of the sulfonyl chloride family, is a reactive compound that requires specific procedures for its safe disposal. This guide provides essential, immediate safety and logistical information, including a detailed, step-by-step protocol for the neutralization and disposal of this compound.
Immediate Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive compound.[1] It can cause severe skin burns and eye damage.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[3]
Handling:
-
Keep the container tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1]
-
Avoid inhalation of vapors or mists.[1]
-
Prevent contact with skin and eyes.[3]
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, dry sand, or a commercial absorbent like Chemizorb®) and collect it into a suitable, closed container for disposal.[1] Do not use combustible materials, such as paper towels. Do not add water to the spill, as this can cause a violent reaction.[4][5]
Quantitative Data Summary
For the safe and effective neutralization of this compound, specific quantitative parameters should be followed. The table below summarizes these key figures for a laboratory-scale procedure.
| Parameter | Value | Rationale |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) Solution or 1M Sodium Hydroxide (NaOH) | Provides a basic medium to hydrolyze the sulfonyl chloride to a less reactive sulfonic acid salt. Sodium bicarbonate is a weaker base and offers a more controlled reaction. |
| Temperature Control | 0-10 °C (Ice Bath) | The hydrolysis of sulfonyl chlorides is exothermic.[6] Maintaining a low temperature is crucial to control the reaction rate and prevent splashing or boil-over. |
| Addition Rate | Slow, dropwise addition | Ensures that the heat generated can be effectively dissipated, preventing a runaway reaction. |
| Final pH of Waste | 6.0 - 8.0 | Ensures complete neutralization of the acidic byproducts (HCl and the resulting sulfonic acid). This pH range is generally acceptable for aqueous chemical waste streams. |
| Waste Segregation | Non-halogenated organic waste | After neutralization, the resulting aqueous solution containing the sulfonate salt and any organic solvent should be disposed of according to institutional guidelines. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the safe quenching (neutralization) of small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)
-
A suitable reaction vessel (e.g., an Erlenmeyer flask or beaker) large enough to accommodate the reaction volume with sufficient headspace.
-
A magnetic stirrer and stir bar
-
An ice bath
-
pH paper or a pH meter
-
Appropriate waste container
Procedure:
-
Preparation:
-
Don all required personal protective equipment (PPE).
-
Perform the entire procedure in a certified chemical fume hood.
-
Prepare an ice bath and place the reaction vessel in it to pre-cool.
-
-
Neutralization:
-
Place a volume of cold saturated sodium bicarbonate solution or 1M NaOH into the reaction vessel. The amount of base should be in excess of the molar amount of the sulfonyl chloride to be quenched.
-
Begin stirring the basic solution.
-
Slowly and dropwise, add the this compound waste to the stirring basic solution. Vigorous gas evolution (carbon dioxide if using bicarbonate) and heat generation may be observed. Control the addition rate to keep the reaction temperature below 20°C.
-
If the sulfonyl chloride is in an organic solvent, add the solution dropwise to the basic solution.
-
-
Completion and Verification:
-
After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction goes to completion.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.
-
Once at room temperature, check the pH of the aqueous layer using pH paper or a pH meter. The pH should be between 6.0 and 8.0. If the solution is still acidic, add more of the basic solution until the desired pH is reached.
-
-
Waste Disposal:
-
The neutralized aqueous solution, containing the sodium salt of (3R)-oxolane-3-sulfonic acid, sodium chloride, and any excess base, should be transferred to a properly labeled aqueous waste container.
-
If an organic solvent was used, the waste should be disposed of in a container for non-halogenated organic waste, in accordance with your institution's hazardous waste disposal guidelines.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
